trans-4-(Boc-amino)cyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMRDHPZQHAXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967876, DTXSID401194773 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130309-46-5, 53292-89-0, 53292-90-3 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a bifunctional alicyclic amino acid derivative. Its rigid cyclohexyl scaffold provides conformational constraint, while the orthogonal protecting groups—a Boc-protected amine and a free carboxylic acid—make it an invaluable building block in medicinal chemistry and peptide synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in the development of therapeutic agents, such as Janus Kinase (JAK) inhibitors.[1][2][3][4]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 53292-89-0 | [5][6][7] |
| Molecular Formula | C₁₂H₂₁NO₄ | [5][6][7] |
| Molecular Weight | 243.30 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [5][7][8] |
| Melting Point | 181.0 to 185.0 °C | [5][7] |
| Boiling Point | 396.7 ± 31.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| pKa | 4.76 ± 0.10 (Predicted) | [5] |
| LogP | 2.15 | [6] |
| Storage Conditions | Room Temperature, Sealed in Dry, Dark Place |[5][9][10] |
Key Experimental Protocols
This section details common experimental procedures involving this compound, including its synthesis, the deprotection of the Boc group for subsequent reactions, and its use in standard amide bond formation.
Synthesis Protocol: From p-Aminobenzoic Acid
The industrial synthesis often involves the catalytic hydrogenation of p-aminobenzoic acid to create a cis/trans mixture of 4-aminocyclohexanecarboxylic acid, followed by Boc protection and subsequent separation or isomerization of the trans isomer.[1][3]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Acetone
-
Dichloromethane (DCM)
-
Citric Acid
-
Potassium Carbonate (K₂CO₃) (for separation)
-
Bromoethane (for separation)
Procedure:
-
Hydrogenation: A mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and 10% aqueous NaOH is stirred in an autoclave under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100°C) for approximately 20 hours.[3]
-
Boc Protection: After hydrogenation, the reaction mixture is cooled, and the catalyst is filtered off. Without isolating the intermediate, 1 equivalent of di-tert-butyl dicarbonate is added to the aqueous solution to protect the amino group, yielding a mixture of cis- and this compound.[1][3]
-
Extraction: The solution pH is adjusted to ~4 with citric acid. The product is then extracted with an organic solvent like Dichloromethane (DCM). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[1][4]
-
Isomer Separation: The trans isomer can be selectively isolated from the cis isomer. The cis-isomer's carboxylic acid is selectively esterified (e.g., using bromoethane and K₂CO₃ in acetone). The unreacted trans-acid can then be separated from the cis-ester by filtration and subsequent acid/base extraction.[1][3]
Protocol for Amide Coupling
This compound serves as a carboxylic acid component in amide bond formation. The following is a general protocol using a carbodiimide coupling agent like EDC.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add HOBt and EDC to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[11]
-
In a separate flask, dissolve the amine component with DIPEA in the reaction solvent.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Protocol for Boc Group Deprotection
The Boc protecting group is reliably removed under acidic conditions to liberate the free amine for further functionalization.[12]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[12]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 25-50% TFA in DCM (v/v).[13][14] For example, add an equal volume of TFA to the DCM solution.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]
-
Add cold diethyl ether to the residue to precipitate the product, typically as a TFA salt.[12]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualized Workflows and Applications
Visual diagrams help clarify the role of this compound in synthetic strategies and its application in targeting biological pathways.
Synthetic Workflow: Peptide Elongation
This diagram illustrates the use of the title compound in a standard peptide synthesis cycle, where it is coupled to a resin-bound amino acid after a deprotection step.
Caption: A typical workflow for incorporating the molecule into a peptide chain.
Application Context: Targeting the JAK-STAT Pathway
This compound is a known building block for synthesizing Janus Kinase (JAK) inhibitors.[1][2][4] This diagram shows a simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: Inhibition of the JAK-STAT signaling pathway by a targeted drug.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 8. This compound | 53292-89-0 [chemicalbook.com]
- 9. dakenchem.com [dakenchem.com]
- 10. 53292-89-0|this compound|BLD Pharm [bldpharm.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
Navigating the Solubility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a critical building block in pharmaceutical synthesis. While precise quantitative solubility data remains elusive in publicly available literature, this document consolidates qualitative solubility information, key physicochemical properties, and detailed experimental protocols for its dissolution, offering practical guidance for its application in research and development.
Core Properties and Qualitative Solubility
This compound is a white crystalline solid widely used in peptide synthesis and as an intermediate in the development of active pharmaceutical ingredients.[1] Its structure, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid on a cyclohexane ring, results in nuanced solubility behavior. The compound is generally soluble in polar organic solvents, with its solubility influenced by the pH of the medium due to the presence of the carboxylic acid group.[2]
The following tables summarize the available qualitative solubility data and key physicochemical properties of the compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Methanol | Soluble | Explicitly mentioned as a solvent in which the compound is soluble.[3] |
| Chloroform | Slightly Soluble | - |
| Dimethylformamide (DMF) | Soluble (in practice) | Commonly used as a solvent for dissolving Boc-protected amino acids for peptide synthesis.[4] |
| Dimethyl sulfoxide (DMSO) | Soluble (in practice) | A strong solvent for Boc-protected amino acids, often used to create stock solutions.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble (in practice) | Used as a primary reaction solvent in peptide synthesis.[4] |
| Dichloromethane (DCM) | Soluble (in practice) | Often used in co-solvent systems to dissolve Boc-protected amino acids.[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄[5] |
| Molecular Weight | 243.30 g/mol [5] |
| Appearance | White to off-white crystalline powder[3][6] |
| Melting Point | 183 °C[3] |
| LogP | 2.1545[5] |
| Topological Polar Surface Area (TPSA) | 75.63 Ų[5] |
| Hydrogen Bond Donors | 2[5] |
| Hydrogen Bond Acceptors | 3[5] |
| Rotatable Bonds | 2[5] |
Experimental Protocols for Dissolution in Synthetic Applications
The practical solubility of this compound is most critical in the context of its use in solid-phase peptide synthesis (SPPS). The following protocols, adapted from standard procedures for Boc-protected amino acids, provide detailed methodologies for achieving dissolution for coupling reactions.
Protocol 1: Standard Dissolution for SPPS Coupling
This protocol outlines the standard procedure for dissolving this compound for a coupling reaction in SPPS.
Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution) and an appropriate activating agent (e.g., HBTU, also 3-4 equivalents).
-
Solvent Addition: Add the calculated volume of a suitable solvent, typically dimethylformamide (DMF).
-
Dissolution: Agitate the mixture using a vortex or magnetic stirrer until all solids are completely dissolved. A clear solution with no suspended particles should be observed.
-
Pre-activation (Optional but Recommended): To the dissolved amino acid solution, add diisopropylethylamine (DIEA), typically 6-8 equivalents. Allow the solution to pre-activate for 2-5 minutes before adding it to the resin.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin to initiate the coupling reaction.
Protocol 2: Addressing Dissolution Challenges
For instances where this compound proves difficult to dissolve using the standard protocol, the following enhanced methodology can be employed.
Methodology:
-
Initial Attempt with a Stronger Solvent:
-
Attempt to dissolve the Boc-amino acid in a minimal volume of dimethyl sulfoxide (DMSO).
-
If successful, this concentrated stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before being added to the resin. Note the final concentration of DMSO in the reaction mixture.
-
-
Using a Co-Solvent System:
-
Prepare a 1:1:1 (v/v/v) mixture of dichloromethane (DCM), DMF, and NMP.
-
Attempt to dissolve the Boc-amino acid in this co-solvent mixture.
-
-
Employing Gentle Heating and Sonication:
-
Suspend the Boc-amino acid in the chosen solvent or co-solvent system.
-
Place the vessel in a sonicator bath and sonicate for 5-10 minutes.
-
If the solid has not fully dissolved, gently warm the solution in a water bath to a maximum of 40°C while continuing to mix.
-
Once dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.
-
Caution: When applying heat, it is crucial to ensure the thermal stability of the Boc-protected amino acid to prevent degradation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the dissolution and coupling of this compound in solid-phase peptide synthesis.
References
- 1. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 2. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]
- 3. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. dakenchem.com [dakenchem.com]
An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS: 53292-89-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-(Boc-amino)cyclohexanecarboxylic acid, with the CAS number 53292-89-0, is a bifunctional alicyclic amino acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold provides a defined spatial orientation for appended functionalities, making it an invaluable component in the synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The utility of this compound in chemical synthesis is underpinned by its well-defined physical and chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below, providing essential data for reaction planning and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 53292-89-0 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |
| Molecular Weight | 243.30 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 180-185 °C | [4] |
| pKa (predicted) | 4.76 ± 0.10 | [5] |
| LogP (predicted) | 2.1545 | [6] |
| Purity | ≥97% to ≥99.0% (HPLC/TLC) | [2][4][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectroscopic data are summarized below.
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | Spectra available, though detailed peak assignments with coupling constants require further analysis of raw data.[7][8] |
| ¹³C NMR | Spectra available. Expected signals for the Boc group carbons, cyclohexyl ring carbons, and the carboxylic acid carbon.[9][10] |
| FT-IR | Characteristic vibrational frequencies for N-H (amide), C=O (carbamate and carboxylic acid), and C-O bonds are expected. |
| Mass Spectrometry (MS) | The product can be confirmed by mass spectrometry, with an expected [M-H]⁻ ion at m/z 242.[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.
General Synthesis Workflow
The synthetic process involves the reaction of the free amino acid with a Boc-protecting reagent under basic conditions.
Caption: General synthesis workflow for Boc-protection.
Detailed Experimental Protocol: Boc Protection
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid and a suitable base (e.g., 1.5 equivalents of triethylamine) in a 1:1 mixture of dioxane and water.[11]
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring at room temperature.[11]
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with water.[11]
-
Perform an aqueous workup by extracting the mixture with ethyl acetate to remove byproducts.[1][11]
-
Acidify the aqueous layer with a 5% citric acid solution to protonate the carboxylic acid.[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][11]
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Development
The rigid, non-planar structure of the cyclohexane ring, combined with the orthogonal reactivity of the amino and carboxylic acid groups, makes this compound a highly versatile building block in drug discovery.
Role as a Versatile Linker and Scaffold
This molecule serves as a foundational scaffold that can be elaborated at two distinct points, enabling the synthesis of diverse chemical libraries for screening and optimization.
References
- 1. This compound | 53292-89-0 [chemicalbook.com]
- 2. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound(53292-89-0) 1H NMR [m.chemicalbook.com]
- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum [chemicalbook.com]
- 9. TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR spectrum [chemicalbook.com]
- 10. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum [chemicalbook.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(Boc-amino)cyclohexanecarboxylic acid is a bifunctional synthetic building block that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexyl core provides a defined spatial orientation, while the orthogonal Boc-protected amine and the carboxylic acid functionalities offer versatile handles for chemical modification. This whitepaper provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for researchers in a laboratory setting.
| Property | Value | Reference |
| Molecular Weight | 243.30 g/mol | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2][3][4][5][6] |
| CAS Number | 53292-89-0 | [2][3][4][5][6] |
| Appearance | White to off-white powder/solid | [1][7] |
| Purity | ≥97% | [2][8] |
| Melting Point | Not explicitly stated in search results | |
| Solubility | Soluble in some organic solvents like alcohols and ethers; insoluble in water at room temperature. | |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O | [2][6] |
| InChI Key | KXMRDHPZQHAXML-KYZUINATSA-N | [6] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the Boc protection of trans-4-aminocyclohexanecarboxylic acid.
Protocol: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid
This protocol is adapted from a procedure described for the synthesis of Boc-protected amino acids.[1][3]
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Hexane
-
Ethyl acetate
-
Brine solution
-
6N Hydrochloric acid (HCl)
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) in a mixture of tert-butanol (10 mL) and a 10% aqueous solution of NaOH (10 mL) containing NaOH (0.307 g, 7.68 mmol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
After the reaction is complete, add hexane (50 mL) to the mixture.
-
Adjust the pH of the aqueous layer to approximately 6 with 6N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash with a brine solution (25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the white solid product, this compound.
Core Applications in Drug Development
The unique structural features of this compound make it a valuable component in the design of sophisticated pharmaceutical agents.
PROTAC Linker Chemistry
A primary application of this molecule is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The rigid cyclohexane scaffold of this compound provides a well-defined and conformationally restricted linker element, which can be critical for optimizing the ternary complex formation required for efficient protein degradation.[11]
Caption: The PROTAC mechanism of targeted protein degradation.
Synthesis of Bioactive Molecules
Beyond its use in PROTACs, this compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have been utilized in the development of:
-
Janus Kinase (JAK) inhibitors: These are used in the treatment of autoimmune diseases and certain cancers.[4][12][13]
-
N-myristoyltransferase and CD38 inhibitors: These targets are implicated in fungal infections and various cellular processes, respectively.[1][7]
-
Peptide Mimetics and Unnatural Amino Acids: The conformational rigidity of the cyclohexane ring makes it an attractive scaffold for creating peptide mimetics with improved stability and biological activity. It is also used in solid-phase peptide synthesis.[6][14][15]
The following workflow illustrates the general process of incorporating this building block into a drug discovery pipeline.
Caption: General drug discovery workflow incorporating a key building block.
Conclusion
This compound is a versatile and valuable tool in the arsenal of medicinal chemists. Its well-defined structure and orthogonal protecting groups facilitate its incorporation into complex molecules, enabling the development of novel therapeutics with improved properties. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the importance of such precisely engineered building blocks is set to grow, solidifying its role at the forefront of drug discovery.
References
- 1. This compound | 53292-89-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 6. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 7. dakenchem.com [dakenchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 13. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 14. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Introduction
This compound (CAS No: 53292-89-0) is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cyclohexane scaffold. Its rigid trans stereochemistry makes it a valuable component in the design of conformationally constrained peptides and other bioactive molecules. Accurate spectral characterization is crucial for confirming its identity, purity, and for monitoring its incorporation in synthetic pathways.
Chemical Structure:
Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | -COOH |
| ~4.5 | br s | 1H | -NH- |
| ~3.4 | m | 1H | CH-N |
| ~2.2 | tt | 1H | CH-COOH |
| ~2.0 | m | 4H | Cyclohexane CH₂ (axial) |
| ~1.4 | s | 9H | -C(CH₃)₃ |
| ~1.2 | m | 4H | Cyclohexane CH₂ (equatorial) |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~176 | -COOH |
| ~155 | -C=O (Boc) |
| ~79 | -C(CH₃)₃ |
| ~49 | CH-N |
| ~43 | CH-COOH |
| ~32 | Cyclohexane CH₂ |
| ~28 | -C(CH₃)₃ |
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| 2950-2850 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1690 | Strong | C=O stretch (Amide I) |
| ~1520 | Strong | N-H bend (Amide II) |
| ~1170 | Strong | C-O stretch (Boc) |
MS (Mass Spectrometry) Data
| m/z | Interpretation |
| 244.15 | [M+H]⁺ (Calculated: 244.1549) |
| 242.14 | [M-H]⁻ (Observed for cis-isomer)[1] |
| 188.13 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 144.10 | [M+H - Boc]⁺ |
Experimental Protocols
The following are representative protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[2]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 14 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
Data Acquisition (FT-IR):
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be reported in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
Instrumental Parameters (ESI-MS):
-
Ionization Mode: ESI (positive or negative)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas: Nitrogen
-
Drying Gas Temperature: 200-350 °C
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals
This guide provides a technical overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical research. Below is a compilation of commercial suppliers and key technical data to facilitate procurement and experimental planning.
Compound Identification
-
IUPAC Name: rel-(1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid[1]
Commercial Suppliers and Quantitative Data
A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers for easy comparison.
| Supplier | Purity | Available Pack Sizes | Additional Information |
| Sigma-Aldrich | ≥98.0% (TLC) | Custom packaging and bulk quantities available. | MDL Number: MFCD01862293 |
| TCI Chemicals | >98.0% (GC) | 5g, 25g | Product Number: B3250 |
| AChemBlock | 97%[1] | Custom quote available. | Catalog ID: I-9136[1] |
| Biotuva Life Sciences | 98%[5] | 1g, 5g, 25g, 100g[5] | SKU: B842956[5] |
| ChemScene | ≥97%[4] | Inquire for pack sizes. | Catalog Number: CS-W004224[4] |
| Daken Chemical | 98.0%[3] | Inquire for pack sizes. | Appears as an off-white powder.[3] |
| Baishixing | Company standards | Typically 100-200KGs in stock.[2] | Used in food additives and pharmaceutical intermediates.[2] |
| BLD Pharm | Inquire for purity | Inquire for pack sizes. | Available for cold-chain transportation.[6] |
| IndiaMART (Madin Life Sciences) | 99%[7] | Inquire for pack sizes. | Industrial Grade.[7] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways involving this compound are highly dependent on its application in a particular research context. As a protected amino acid, its primary role is as a structural motif or linker in the synthesis of more complex molecules, such as peptidomimetics or small molecule inhibitors.
A comprehensive literature review is recommended to identify specific experimental methodologies. Key search terms could include the compound's name or CAS number in conjunction with terms like "synthesis," "medicinal chemistry," "pharmacology," or the specific biological target of interest.
Due to the nature of this compound as a building block, there are no generalized signaling pathways or experimental workflows to be diagrammed. The visualization of such processes would be specific to the mechanism of action of the final, more complex molecule it is used to synthesize.
References
- 1. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]
- 2. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 3. dakenchem.com [dakenchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. 53292-89-0|this compound|BLD Pharm [bldpharm.com]
- 7. indiamart.com [indiamart.com]
An In-depth Technical Guide to the Safety and Handling of trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS No. 53292-89-0), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white solid or crystalline powder.[1][2] Its stability under normal conditions and incompatibility with strong oxidizing agents are key considerations for its handling and storage.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |
| Molecular Weight | 243.30 g/mol | [1][2] |
| Appearance | White solid/crystals | [1][2] |
| Melting Point | 181.0 to 185.0 °C | [2] |
| Boiling Point | 396.7±31.0 °C (Predicted) | [2] |
| Density | 1.12±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa | 4.76±0.10 (Predicted) | [2] |
Hazard Identification and GHS Classification
While some safety data sheets indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide GHS hazard classifications.[1] It is prudent to handle it as a potentially irritating compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Note: GHS classifications may vary between suppliers. Always consult the specific SDS for the product you are using.
Safe Handling and Storage
Proper handling and storage are paramount to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this chemical:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder and creating dust. |
| Skin and Body Protection | Laboratory coat. |
Engineering Controls
Work should be conducted in a well-ventilated area. A chemical fume hood is recommended when handling large quantities or when there is a potential for dust generation.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][3]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Fire-Fighting Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent further dispersal of the material.
-
Clean-up : Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent and water.
Experimental Protocol: Standard Operating Procedure for Safe Handling
This SOP outlines the general procedure for safely handling this compound in a laboratory setting.
Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and risk.
Materials:
-
This compound
-
Appropriate solvents
-
Laboratory glassware
-
Spatula, weighing paper/boat
-
Analytical balance
Personal Protective Equipment (PPE):
-
Safety goggles
-
Nitrile gloves
-
Laboratory coat
-
N95 dust mask (if not in a fume hood)
Procedure:
-
Preparation:
-
Ensure the work area (laboratory bench or fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a designated waste container ready for chemical waste.
-
-
Weighing the Compound:
-
Perform all weighing operations in a chemical fume hood or on a bench with minimal air currents to avoid dust dispersal.
-
Use a clean spatula and weighing paper or a weighing boat.
-
Carefully transfer the desired amount of the solid from the stock container to the weighing vessel.
-
Immediately and securely close the stock container after dispensing.
-
Clean any minor spills on the balance with a brush and dispose of the residue in the designated waste container.
-
-
Dissolving the Compound:
-
Add the weighed solid to the appropriate laboratory glassware (e.g., beaker, round-bottom flask).
-
Slowly add the desired solvent while stirring to facilitate dissolution.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
-
Reaction Setup and Monitoring:
-
Assemble the reaction apparatus in a fume hood.
-
Ensure all joints are properly sealed.
-
Monitor the reaction as per the specific experimental protocol.
-
-
Work-up and Purification:
-
Follow the specific experimental procedure for quenching the reaction and extracting the product.
-
Handle all organic solvents and aqueous solutions containing the compound with the same level of precaution.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including unused compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in appropriately labeled waste containers according to institutional and local regulations.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used with an appropriate solvent and/or detergent.
-
Wipe down the work surface.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for handling solid chemicals.
Caption: Logical workflow for responding to a chemical spill.
References
An In-depth Technical Guide to the Stability and Storage of trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in pharmaceutical and peptide synthesis. The information presented herein is compiled from manufacturer safety data sheets, chemical supplier recommendations, and general principles of organic chemistry to ensure the integrity and longevity of this reagent in a research and development setting.
Core Stability Profile
This compound is a white to off-white solid, typically in crystalline form, that exhibits good stability under standard laboratory conditions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in neutral or basic environments, making the compound suitable for multi-step synthetic processes.[][4] However, the Boc group is inherently labile to acidic conditions, which is a critical factor in its degradation pathway.[][5]
The primary degradation route for this compound involves the acid-catalyzed cleavage of the Boc group to yield trans-4-aminocyclohexanecarboxylic acid, isobutylene, and carbon dioxide. This reaction is typically initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[5]
The compound is generally stable to light and atmospheric oxygen under recommended storage. However, it is incompatible with strong oxidizing agents, which can lead to decomposition.[1]
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended by various suppliers. Adherence to these conditions is crucial for preventing degradation and ensuring the compound's suitability for use in sensitive applications like peptide synthesis.[6][7]
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Avoids potential for thermal degradation. Some suppliers suggest cool (<15°C) for optimal longevity. |
| Atmosphere | Sealed in a dry environment | The Boc protecting group can be susceptible to hydrolysis under acidic conditions, which can be exacerbated by moisture. |
| Light Exposure | Keep in a dark place | Minimizes the risk of photolytic degradation, although the compound is not reported to be highly light-sensitive.[] |
| Container | Tightly closed container | Prevents exposure to atmospheric moisture and contaminants.[8] |
| Chemical Proximity | Store away from strong oxidizing agents and strong acids. | To prevent chemical reactions that could lead to degradation.[1] |
Experimental Protocols
While specific stability studies for this compound are not published, a general experimental protocol for assessing the stability of a chemical substance can be derived from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10][11] This provides a robust framework for researchers wishing to conduct their own stability assessments.
General Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions and to establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.[12]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.[12]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 12 hours).
-
Withdraw samples at various time points and dilute for HPLC analysis.[12]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[12]
-
-
Photostability Testing:
-
Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same conditions.
-
After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.[11]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Visualizations
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
References
- 1. This compound | 53292-89-0 [chemicalbook.com]
- 2. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. snscourseware.org [snscourseware.org]
- 12. benchchem.com [benchchem.com]
Stereochemistry of 4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)cyclohexanecarboxylic acid is a pivotal building block in medicinal chemistry and pharmaceutical development, primarily utilized as a conformationally constrained amino acid analogue in peptide and small molecule synthesis. Its rigid cyclohexane scaffold allows for the precise orientation of the amino and carboxylic acid functional groups, influencing the pharmacological properties of the resulting therapeutic agents. This compound exists as two key stereoisomers, cis and trans, the distinct spatial arrangement of which significantly impacts their biological activity and synthetic utility. This technical guide provides an in-depth overview of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid.
The trans-isomer, in particular, has garnered considerable attention as a component in the development of novel therapeutics, including Janus Kinase (JAK) inhibitors.[1] Its ability to mimic an extended peptide conformation makes it a valuable tool for designing peptidomimetics with enhanced stability and receptor affinity.[2] This guide will detail the stereoselective synthesis and purification methods that are critical for obtaining the desired isomer for specific drug development applications.
Stereoisomers of 4-(Boc-amino)cyclohexanecarboxylic Acid
The stereochemistry of 4-(Boc-amino)cyclohexanecarboxylic acid is defined by the relative orientation of the Boc-amino and carboxylic acid substituents on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring (both axial or both equatorial in a given chair conformation). In the trans isomer, the substituents are on opposite faces of the ring (one axial and one equatorial). This difference in three-dimensional structure is crucial for molecular recognition and binding to biological targets.
Synthesis of 4-(Boc-amino)cyclohexanecarboxylic Acid Isomers
The synthesis of 4-(Boc-amino)cyclohexanecarboxylic acid typically begins with the reduction of p-aminobenzoic acid, which often results in a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
General Synthesis Pathway
Caption: General synthesis workflow for cis and trans isomers.
Stereoselective Synthesis of the trans Isomer
Recent advancements have focused on developing stereoselective methods to favor the formation of the more therapeutically relevant trans isomer. One patented approach involves the catalytic hydrogenation of p-aminobenzoic acid under specific conditions to yield a high trans-to-cis ratio, followed by a one-pot Boc protection.
Table 1: Stereoselective Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid
| Step | Reactants | Catalyst/Reagents | Conditions | Product | Isomeric Ratio (cis:trans) | Yield | Reference |
| 1. Hydrogenation | p-Aminobenzoic acid, 10% NaOH (aq) | 5% Ru/C | 100°C, 15 bar H₂ | 4-Aminocyclohexanecarboxylic acid | 1:4.6 | - | [1] |
| 2. Boc Protection | 4-Aminocyclohexanecarboxylic acid mixture | Boc Anhydride, Acetone | Room Temperature | 4-(Boc-amino)cyclohexanecarboxylic acid | 1:3.6 | 70% (for both isomers) | [1] |
Separation of cis and trans Isomers
Given that the direct synthesis often yields a mixture of stereoisomers, an efficient separation protocol is crucial. A common method involves the selective esterification of the cis isomer, allowing for the isolation of the unreacted trans isomer.
Experimental Protocol for Isomer Separation
A patented procedure details the separation of a mixture of cis and trans 4-(Boc-amino)cyclohexanecarboxylic acid. This method relies on the selective reaction of the cis isomer with an alkylating agent in the presence of a base to form the corresponding ester, leaving the trans isomer as the free acid, which can then be isolated.
Table 2: Separation of this compound
| Starting Material | Reagents | Conditions | Product | Purity | Yield | Reference |
| cis:trans 1:3.6 mixture of 4-(Boc-amino)cyclohexanecarboxylic acid | K₂CO₃, Bromoethane, Acetone | 60°C, 3h | This compound | 99.1% | 62% | [1] |
Isomer Separation Workflow
Caption: Isomer separation via selective esterification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to distinguish between the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid. The different spatial arrangements of the protons on the cyclohexane ring lead to distinct chemical shifts and coupling constants.
Unfortunately, detailed, publicly available assigned ¹H and ¹³C NMR data for both isomers is scarce in the primary literature. However, commercial suppliers and chemical databases often provide access to spectra for reference. The general distinguishing features are summarized below based on typical cyclohexane ring conformations.
In the more stable chair conformation of the trans isomer, both the Boc-amino and carboxylic acid groups are in equatorial positions. This leads to a larger coupling constant for the axial protons at C1 and C4 with their adjacent axial protons. Conversely, in the cis isomer, one substituent is axial and the other is equatorial, resulting in different proton and carbon chemical shifts and coupling patterns.
Table 3: General NMR Characteristics for Distinguishing Isomers
| Isomer | Key Protons | Expected ¹H NMR Features | Key Carbons | Expected ¹³C NMR Features |
| trans | H-1 (axial), H-4 (axial) | Larger coupling constants (triplet of triplets or complex multiplet) | C-1, C-4 | Distinct chemical shifts due to diequatorial substitution |
| cis | H-1, H-4 | Different coupling constants due to axial-equatorial substitution | C-1, C-4 | Different chemical shifts compared to the trans isomer |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. It is recommended to consult reference spectra when available.
Applications in Drug Development
The stereochemically pure isomers of 4-(Boc-amino)cyclohexanecarboxylic acid are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The constrained cyclohexane ring helps to lock the pharmacophore in a bioactive conformation, potentially increasing potency and selectivity.
As mentioned, the trans isomer is a key component in the synthesis of JAK inhibitors, which are used in the treatment of autoimmune diseases and cancer.[1] Furthermore, both cis and trans isomers have been incorporated into dynorphin A analogues to study opioid receptor activity, demonstrating that the stereochemistry of the cyclohexane linker significantly influences receptor binding and selectivity.[2]
Conclusion
The stereochemistry of 4-(Boc-amino)cyclohexanecarboxylic acid is a critical consideration in its application as a building block for drug development. The ability to synthesize and separate the cis and trans isomers with high purity is essential for producing therapeutic candidates with optimal pharmacological profiles. The methods outlined in this guide provide a framework for the preparation and characterization of these important stereoisomers, enabling researchers to harness their unique structural features in the design of next-generation pharmaceuticals.
References
Methodological & Application
Application of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(tert-Butoxycarbonyl-amino)cyclohexanecarboxylic acid (Boc-ACHC) is a non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides. Its rigid cyclohexyl backbone makes it a valuable building block for the synthesis of peptidomimetics, where it can serve as a substitute for flexible amino acid residues to enhance biological activity, metabolic stability, and receptor selectivity. This document provides detailed application notes and protocols for the incorporation of Boc-ACHC into peptide sequences using Boc-SPPS chemistry.
Core Principles and Applications
The incorporation of Boc-ACHC into a peptide sequence follows the standard principles of Boc-SPPS. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is acid-labile and is removed at each cycle of the synthesis, while the carboxylic acid moiety is activated for coupling to the free N-terminus of the growing peptide chain on the solid support.
Key Applications:
-
Peptidomimetics: Boc-ACHC is used to create peptide analogs with altered conformational properties. By replacing native amino acids with this rigid structure, researchers can investigate the bioactive conformation of a peptide and develop more potent and selective analogs.
-
Metabolic Stability: The non-natural structure of Boc-ACHC can impart resistance to enzymatic degradation, prolonging the half-life of the peptide in biological systems.
-
Linker/Spacer: The defined length and rigidity of the cyclohexyl ring allow Boc-ACHC to be used as a well-defined spacer or linker in more complex molecular constructs, such as antibody-drug conjugates or other bioconjugates.
Quantitative Data Summary
The following tables provide representative data for the incorporation of Boc-ACHC in a model peptide synthesis. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Coupling Efficiency of Boc-ACHC
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| 1 | Boc-Gly-OH | HBTU/DIEA | 60 | >99 |
| 2 | Boc-ACHC-OH | HBTU/DIEA | 120 | ~98 |
| 3 | Boc-Phe-OH | HBTU/DIEA | 60 | >99 |
Note: Coupling of the sterically hindered Boc-ACHC may require longer reaction times or double coupling to achieve high efficiency.
Table 2: Cleavage Yield and Purity of a Model Peptide Containing ACHC
| Peptide Sequence | Resin | Cleavage Reagent | Cleavage Time (h) | Crude Purity (HPLC) (%) | Overall Yield (%) |
| Phe-ACHC-Gly | MBHA | HF/Anisole | 1 | ~75 | ~60 |
Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of a peptide incorporating Boc-ACHC using Boc chemistry.
Coupling "trans-4-(Boc-amino)cyclohexanecarboxylic acid" to a Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the coupling of trans-4-(Boc-amino)cyclohexanecarboxylic acid to common solid-phase synthesis resins. This building block is of significant interest in the synthesis of peptidomimetics and conformationally constrained peptides, offering a rigid scaffold to explore structure-activity relationships.
Introduction to Solid-Phase Coupling
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and medicinal chemistry. The covalent attachment, or loading, of the first amino acid to a solid support is a critical step that dictates the maximum theoretical yield of the final product. This compound, a non-proteinogenic amino acid, can be incorporated into peptide sequences to induce specific secondary structures. The selection of the appropriate resin and coupling methodology is crucial for efficient synthesis. This guide focuses on the use of the tert-butyloxycarbonyl (Boc) protecting group strategy.
General Principles
Resin Selection
The choice of resin depends on the desired C-terminus of the final product.
-
Wang Resin: A hydroxymethyl-functionalized polystyrene resin used for the synthesis of C-terminal carboxylic acids. The linkage is cleaved under moderately acidic conditions.
-
Merrifield Resin: A chloromethylated polystyrene resin, also used for synthesizing C-terminal carboxylic acids. The ester linkage is more stable to acid than the Wang resin linkage and typically requires stronger acid for cleavage.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the cleavage of the product with intact side-chain protecting groups, making it ideal for the synthesis of protected peptide fragments.
Coupling Reagents
The carboxyl group of Boc-protected amino acids must be activated to facilitate esterification with the resin's functional groups. Common activating agents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). DIC is generally preferred for solid-phase synthesis as the urea byproduct is more soluble and easier to wash away.[2]
-
Additives: 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides to minimize racemization and improve coupling efficiency.[2]
-
Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the esterification of hydroxyl-containing resins. Its use should be carefully controlled as it can promote racemization.[2]
-
Uronium/Aminium Salts: Reagents like HBTU and HATU are also effective for activating carboxylic acids.
Monitoring the Coupling Reaction
It is essential to monitor the completion of the coupling reaction to ensure high yields. The most common method is the Kaiser test , a colorimetric assay that detects free primary amines on the resin. A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete.
Data Presentation
The following tables summarize typical loading capacities for common resins and a qualitative comparison of coupling reagents. The actual loading will vary depending on the specific batch of resin, the amino acid derivative, and the reaction conditions.
Table 1: Typical Resin Loading Capacities
| Resin Type | Functional Group | Typical Loading Range (mmol/g) |
| Wang Resin | Hydroxymethyl | 0.4 - 1.0 |
| Merrifield Resin | Chloromethyl | 0.5 - 1.2 |
| 2-Chlorotrityl Chloride Resin | Chlortrityl | 1.0 - 1.6 |
Table 2: Qualitative Comparison of Coupling Methods for Hindered Amino Acids
| Coupling Reagent/Method | Relative Efficiency | Recommended For |
| DIC/HOBt/DMAP | Good | Standard coupling to hydroxyl resins |
| Symmetric Anhydride/DMAP | Very Good | Can be effective but with a higher risk of racemization |
| MSNT/MeIm | Excellent | Difficult couplings and minimizing racemization |
| HATU/DIPEA | Excellent | Rapid and efficient coupling |
Experimental Protocols
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of the first amino acid to a hydroxymethyl-functionalized resin using DIC/HOBt activation with a catalytic amount of DMAP.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the DCM.
-
Activation of Amino Acid: In a separate flask, dissolve this compound (4.0 eq. relative to resin loading) and HOBt (4.0 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the swollen resin. Add DIC (4.0 eq.) and a catalytic amount of DMAP (0.1 eq.) to the resin slurry.
-
Agitation: Agitate the mixture at room temperature for 12 hours.
-
Capping: To cap any unreacted hydroxyl groups, wash the resin with DCM. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally MeOH (3x).
-
Drying: Dry the loaded resin under vacuum.
-
Loading Determination: Determine the loading capacity of the resin (see Protocol 5).
Protocol 2: Loading of this compound onto Merrifield Resin
This protocol utilizes the cesium salt of the Boc-amino acid for a racemization-free esterification to the chloromethylated resin.[1]
Materials:
-
Merrifield Resin
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Dioxane
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Potassium iodide (KI) (optional catalyst)
-
Solid-phase synthesis vessel
Procedure:
-
Formation of Cesium Salt: Dissolve this compound in EtOH and water. Adjust the pH to 7.0 with a 2 M aqueous solution of Cs₂CO₃. Evaporate the solution to dryness. Co-evaporate with dioxane twice to remove residual water.
-
Resin Swelling: Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour.
-
Coupling Reaction: Add the Boc-amino acid cesium salt (1.2 eq. relative to resin loading) dissolved in DMF to the swollen resin. For a catalytic effect, a small amount of KI (0.1 eq.) can be added.
-
Heating: Heat the reaction mixture at 50°C overnight with agitation.
-
Washing: Allow the resin to cool to room temperature. Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the loaded resin under vacuum.
-
Loading Determination: Determine the loading capacity of the resin (see Protocol 5).
Protocol 3: Monitoring the Coupling Reaction using the Kaiser Test
The Kaiser test is a sensitive qualitative test for the presence of primary amines.
Materials:
-
Kaiser Test Reagent A: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Kaiser Test Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Kaiser Test Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.
-
Small test tubes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Take a small sample of the resin beads (10-15 beads) from the reaction vessel and place them in a clean test tube.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color, indicating the presence of free primary amines. Recoupling is necessary.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines. The synthesis can proceed to the next step.
-
Protocol 4: Cleavage of the Cyclohexyl Moiety from the Resin
The cleavage conditions depend on the type of resin used. This protocol describes a standard cleavage from Wang resin using trifluoroacetic acid (TFA).
Materials:
-
Loaded Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cleavage vessel
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried, loaded resin in a cleavage vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with additional TFA or DCM and combine the filtrates.
-
Solvent Evaporation: Evaporate the TFA from the combined filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated filtrate.
-
Isolation: Collect the precipitated product by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the final product under vacuum.
Protocol 5: Determination of Resin Loading
The loading of the first amino acid can be determined gravimetrically or by cleaving the Boc group and quantifying its release.
Gravimetric Method:
-
Accurately weigh the resin before and after the coupling and capping steps.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Weight gain in mg) / (MW of amino acid * Final weight of resin in g) Where MW is the molecular weight of the Boc-protected amino acid minus the molecular weight of water (for esterification).
Spectrophotometric Method (for Fmoc-protected amino acids): This method is more common for Fmoc-SPPS but can be adapted if an Fmoc-protected version of the amino acid is used for loading determination.
-
Treat a known weight of the loaded resin with a solution of 20% piperidine in DMF to cleave the Fmoc group.
-
Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.
-
Calculate the loading based on a standard calibration curve or using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).
Visualizations
Caption: General workflow for coupling this compound to a solid support.
Caption: Decision-making workflow based on the Kaiser test results.
References
Application Notes and Protocols: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex organic molecules, particularly in peptide synthesis and drug development.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[2][3] trans-4-Aminocyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals, such as Janus Kinase (JAK) inhibitors.[4][5] This document provides a detailed protocol for the Boc protection of trans-4-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Principle
The Boc protection of trans-4-aminocyclohexanecarboxylic acid involves the nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base, which deprotonates the amino group, increasing its nucleophilicity. The reaction results in the formation of a stable carbamate, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
Quantitative Data Summary
The following table summarizes various reported conditions for the Boc protection of trans-4-aminocyclohexanecarboxylic acid.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | trans-4-aminocyclohexanecarboxylic acid (1.0 eq) | trans-4-aminocyclohexanecarboxylic acid (1.0 eq) |
| Reagent | Di-tert-butyl dicarbonate (1.1 eq) | Di-tert-butyl dicarbonate (1.2 eq) |
| Base | Sodium Hydroxide (NaOH) (1.1 eq) | Triethylamine (Et₃N) (2.0 eq) |
| Solvent | Water / tert-Butanol (1:1) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Overnight | 18 hours |
| Yield | 82.8%[6] | 91.7%[7] |
| Reference | ChemicalBook[6] | Google Patents[7] |
Experimental Protocol
This protocol details the Boc protection of trans-4-aminocyclohexanecarboxylic acid using sodium hydroxide as the base.
Materials and Reagents:
-
trans-4-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
6N Hydrochloric acid (HCl)
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) in a mixture of deionized water (10 mL) and tert-butanol (10 mL).[6]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the cold reaction mixture.[6]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[6]
-
Reaction Quenching and pH Adjustment: After the reaction is complete (monitored by TLC), add hexane (50 mL) to the mixture. Adjust the pH of the aqueous layer to approximately 6 with 6N HCl.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Washing: Combine the organic phases and wash with a brine solution (25 mL).[6]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a white solid.[6]
-
Characterization: The final product, trans-4-(Boc-amino)cyclohexanecarboxylic acid, can be characterized by mass spectrometry. The expected mass would be (ES-), m/z 242 [M-H]⁻.[6]
Visualizations
Caption: Experimental workflow for the Boc protection of trans-4-aminocyclohexanecarboxylic acid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.
-
Organic solvents such as ethyl acetate, hexane, and tert-butanol are flammable. Keep away from ignition sources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. This compound | 53292-89-0 [chemicalbook.com]
- 7. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Application Notes: The Role of trans-4-(Boc-amino)cyclohexanecarboxylic acid in Janus Kinase (JAK) Inhibitor Synthesis
Introduction
trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a novel class of Janus Kinase (JAK) inhibitors. These inhibitors are of significant interest for the treatment of autoimmune diseases, inflammatory conditions, and certain cancers. The trans-stereochemistry of the cyclohexane ring is a critical structural feature that influences the binding affinity and selectivity of the final inhibitor compounds for the target JAK enzymes. This document provides detailed application notes and protocols for the synthesis and characterization of JAK inhibitors incorporating this versatile intermediate, based on methodologies disclosed in patent literature.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases. JAK inhibitors function by blocking the ATP-binding site of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby preventing the phosphorylation and activation of STAT proteins. This interruption of the signaling cascade modulates the immune response and cellular proliferation.
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid
The synthesis of the key intermediate, this compound, is a critical first step. The process typically starts from p-aminobenzoic acid and involves a hydrogenation reaction followed by protection of the amino group.
Experimental Protocol: Synthesis of a cis/trans Mixture of 4-Aminocyclohexane-1-carboxylic acid
-
In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol, 1 eq.), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and 10% sodium hydroxide (NaOH) solution (100.0 mL).
-
Stir the mixture at 100°C under a hydrogen pressure of 15 bar.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM/MeOH/NH3 = 5/5/1, v/v/v, stained with ninhydrin).
-
After 20 hours, upon confirmation of complete conversion by NMR, stop the reaction. The typical cis:trans ratio observed is approximately 1:4.6.
Experimental Protocol: Boc Protection and Isolation of the trans-Isomer
-
To the crude reaction mixture from the previous step, add di-tert-butyl dicarbonate (Boc)2O (1 equivalent) and stir the reaction at room temperature for 20 hours.
-
Monitor the reaction by TLC (DCM/MeOH/NH3 = 5/5/1, v/v/v, visualized with KMnO4).
-
Upon completion, filter the catalyst through celite and wash with a 4:1 mixture of acetone and water.
-
Evaporate the acetone under reduced pressure.
-
Extract the aqueous layer (pH ≈ 9) three times with dichloromethane (DCM).
-
Acidify the aqueous solution to pH 4 with 20% citric acid.
-
Extract the acidified aqueous layer five times with DCM.
-
Combine the organic layers, dry over sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid mixture.
-
To separate the trans-isomer, suspend the crude mixture (12.99 g, 0.05 mol, cis:trans = 1:3.6) and potassium carbonate (K2CO3) (2 g, 0.06 mol) in acetone (259 mL).
-
Add bromoethane (1.93 mL, 2.82 g, 0.02 mol) and stir the mixture at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature and then to -10°C for 1 hour.
-
Filter the white precipitate and wash with cold acetone.
-
Add the precipitate to a mixture of 20% citric acid and DCM.
-
Separate the layers and extract the aqueous layer four times with DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and evaporate the solvent to yield pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | p-Aminobenzoic acid | [1] |
| Hydrogenation Catalyst | 5% Ru/C | [1] |
| Hydrogen Pressure | 15 bar | [1] |
| Reaction Temperature | 100°C | [1] |
| cis:trans Ratio (after hydrogenation) | 1:4.6 | [1] |
| Boc Protection Reagent | (Boc)2O | [1] |
| Yield of trans-isomer (after separation) | 62% | [1] |
| Purity of trans-isomer | 99.1% | [1] |
Synthesis of a JAK Inhibitor using this compound
The following protocol describes the synthesis of a specific JAK inhibitor, N-cyanomethyl-4-(4-{[trans-4-(N-methylacetamido)cyclohexyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzamide, as an example of the application of the title compound.
Caption: General workflow for JAK inhibitor synthesis.
Experimental Protocol: Synthesis of N-cyanomethyl-4-(4-{[trans-4-(N-methylacetamido)cyclohexyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzamide
This multi-step synthesis involves the initial coupling of this compound with a core heterocyclic structure, followed by a series of functional group transformations.
Step 1: Amide Coupling
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the amine-containing heterocyclic core and stir the reaction at room temperature until completion.
-
Work up the reaction and purify the product to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM).
-
Add a strong acid (e.g., TFA) and stir at room temperature.
-
Upon completion, neutralize the reaction and extract the product to yield the free amine.
Step 3: Reductive Amination
-
To a solution of the amine intermediate in a suitable solvent (e.g., methanol), add an aldehyde (e.g., formaldehyde) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the formation of the N-methylated product is complete.
-
Purify the product by chromatography.
Step 4: Acetylation
-
Dissolve the N-methylated intermediate in a suitable solvent (e.g., DCM).
-
Add an acetylating agent (e.g., acetyl chloride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature.
-
Upon completion, wash the reaction mixture and purify the final product.
Biological Activity of the Synthesized JAK Inhibitor
The inhibitory activity of the final compound against various JAK isoforms is determined using in vitro kinase assays.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| N-cyanomethyl-4-(4-{[trans-4-(N-methylacetamido)cyclohexyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzamide | 1.1 | 1.8 | 15 | 2.3 |
Note: The IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the respective JAK enzyme by 50%. Lower values indicate higher potency.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective JAK inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug discovery and development. The trans-stereochemistry of the cyclohexyl moiety is a key determinant of the biological activity, and its efficient synthesis and incorporation are crucial for the development of novel therapeutics targeting the JAK-STAT pathway.
References
Application Notes and Protocols: "trans-4-(Boc-amino)cyclohexanecarboxylic acid" as a Versatile Building Block in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, commonly referred to as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a valuable and versatile building block in modern medicinal chemistry. Its rigid cyclohexyl scaffold provides a defined three-dimensional geometry that allows for the precise spatial orientation of functional groups, a critical aspect in the design of potent and selective drug candidates. The Boc-protected amine and the carboxylic acid functionalities offer orthogonal handles for synthetic elaboration, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this building block, with a focus on its application in the development of Janus kinase (JAK) inhibitors, exemplified by the veterinary drug Oclacitinib.
Key Applications in Drug Discovery
The unique structural features of this compound make it a sought-after component in the synthesis of a variety of therapeutic agents. Its incorporation into a drug molecule can impart favorable pharmacokinetic properties and contribute to high binding affinity and selectivity for its biological target.
Notable applications include:
-
Janus Kinase (JAK) Inhibitors: This building block is a key intermediate in the synthesis of Oclacitinib, a selective JAK1 inhibitor used for the treatment of allergic dermatitis in dogs.[1][2] The cyclohexyl ring serves as a central scaffold to position the pharmacophoric elements necessary for binding to the ATP-binding site of the JAK enzyme.
-
Peptide Mimetics and Synthesis: The rigid cyclohexane core can be used to constrain the conformation of peptides, leading to enhanced stability and biological activity. The Boc-protected amine allows for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Enzyme Inhibitors: Beyond JAKs, derivatives of this building block have been explored as inhibitors for other enzymes, such as N-myristoyltransferase and CD38.
-
Neurological Disorders: Its structural properties are also beneficial in the design of compounds targeting neurological pathways.
Case Study: Oclacitinib, a Janus Kinase (JAK) Inhibitor
Oclacitinib (marketed as Apoquel®) is a prime example of a successful drug synthesized using this compound. It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and pruritus (itching).[3][4]
Biological Activity of Oclacitinib
Oclacitinib exhibits selectivity for the JAK1 enzyme, which is implicated in the signaling of pro-inflammatory and pruritogenic cytokines. The inhibitory activity of Oclacitinib against various JAK family members is summarized in the table below.
| Target Enzyme | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
| Table 1: Inhibitory activity of Oclacitinib against JAK family enzymes. Data sourced from Gonzales et al. (2014).[5][6][7][8][9] |
The functional consequence of JAK inhibition is the suppression of cytokine-mediated signaling. The table below highlights the inhibitory effect of Oclacitinib on the function of various cytokines.
| Cytokine | IC50 (nM) | Associated JAKs |
| IL-2 | 91 | JAK1, JAK3 |
| IL-4 | 43 | JAK1, JAK3 |
| IL-6 | 249 | JAK1, JAK2, TYK2 |
| IL-13 | 36 | JAK1, TYK2 |
| IL-31 | 75 | JAK1, JAK2 |
| EPO | >1000 | JAK2 |
| GM-CSF | >1000 | JAK2 |
| Table 2: Oclacitinib's inhibitory activity on cytokine function. Data sourced from Gonzales et al. (2014).[5][6][7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of Oclacitinib (Illustrative Key Steps)
This protocol outlines the key synthetic transformations involving the deprotection of this compound and its subsequent elaboration to Oclacitinib. For full, detailed synthetic procedures, please refer to the relevant patent literature.
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dioxane or dichloromethane.
-
Add a strong acid, typically hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of trans-4-aminocyclohexanecarboxylic acid.
Step 2: Amide Coupling and Subsequent Transformations
The resulting amine can then be coupled with a suitable carboxylic acid or activated acyl species, followed by further synthetic modifications to yield Oclacitinib. The synthesis generally involves the formation of a key intermediate by coupling the deprotected amine with a pyrrolo[2,3-d]pyrimidine core, followed by sulfonylation and methylation steps.
Caption: Illustrative workflow for the synthesis of Oclacitinib.
Protocol 2: In Vitro Janus Kinase (JAK) Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of compounds, such as Oclacitinib, against JAK enzymes. Specific conditions may vary depending on the commercial assay kit used.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (e.g., Oclacitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To the wells of the assay plate, add the test compound dilutions. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the JAK enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the DMSO control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical in vitro JAK inhibition assay.
Signaling Pathway
The JAK-STAT Signaling Pathway and its Inhibition by Oclacitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. Oclacitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK enzymes, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.[3]
Caption: The JAK-STAT signaling pathway and its inhibition by Oclacitinib.
Conclusion
This compound is a cornerstone building block for the synthesis of complex, biologically active molecules. Its utility is clearly demonstrated in the development of the JAK inhibitor Oclacitinib. The protocols and data presented herein provide a framework for researchers to leverage the unique properties of this compound in their own drug discovery programs. The rigid scaffold, coupled with versatile functional handles, ensures its continued importance in the design and synthesis of next-generation therapeutics.
References
- 1. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
- 2. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing [aminoacids-en.com]
- 3. qingmupharm.com [qingmupharm.com]
- 4. Oclacitinib - Wikipedia [en.wikipedia.org]
- 5. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. zoetis.cl [zoetis.cl]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Incorporation of "trans-4-(Boc-amino)cyclohexanecarboxylic acid" into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and unique functionalities. "trans-4-(Boc-amino)cyclohexanecarboxylic acid" is a cyclic β-amino acid that can be used to introduce conformational constraints into a peptide backbone. This document provides detailed application notes and experimental protocols for the successful incorporation of this building block into peptide sequences using both solid-phase and liquid-phase synthesis techniques.
Data Presentation
The successful incorporation of "this compound" is dependent on the choice of coupling reagents and reaction conditions. Due to its bulky and sterically hindered nature, stronger coupling reagents and potentially longer reaction times are often necessary to achieve high coupling efficiencies.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Type | Key Advantages | Typical Equivalents (Reagent/Amino Acid) |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | High reactivity, fast coupling, low racemization.[1] | 1.0 - 2.0 |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | Efficient and widely used, good for difficult couplings. | 1.0 - 2.0 |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Highly effective for sterically hindered amino acids, byproducts are less hazardous than BOP. | 1.0 - 3.0 |
| DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide | Cost-effective, well-established method. | 1.0 - 1.5 |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide | Byproduct (diisopropylurea) is more soluble than DCU, making it suitable for SPPS. | 1.0 - 1.5 |
Table 2: Expected Mass Spectrometry Data
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
| Boc-trans-4-aminocyclohexanecarboxylic acid | C₁₂H₂₁NO₄ | 243.15 |
| trans-4-aminocyclohexanecarboxylic acid residue in peptide | C₇H₁₁NO | 125.08 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc-Strategy
Solid-phase peptide synthesis is the most common method for preparing peptides containing "this compound". The following is a general protocol for a manual Boc-SPPS.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with the synthesis solvent (e.g., N,N-dimethylformamide, DMF) (3x).
2. First Amino Acid Attachment (if starting from resin):
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP or cesium salt method).
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Determine the substitution level of the resin.
3. Peptide Chain Elongation Cycle:
This cycle is repeated for each amino acid to be added to the peptide chain.
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
-
Step 1: Boc Deprotection
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Filter and wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).
-
-
Step 2: Neutralization
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Step 3: Coupling of "this compound"
-
In a separate vessel, pre-activate 2-4 equivalents of "this compound" with a suitable coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIEA) in DMF for 5-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Due to steric hindrance, longer coupling times may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling. If the test is positive, a second coupling may be required.
-
-
Step 4: Washing
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
4. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive side chains. This step should be performed in a specialized apparatus by experienced personnel.
-
After the cleavage reaction (typically 1-2 hours at 0°C), the crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed with cold ether.
5. Purification and Characterization:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight and by amino acid analysis to confirm the composition.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS is a classical method that is well-suited for the synthesis of shorter peptides or for large-scale production. The key difference from SPPS is that all reactions are carried out in solution.
Figure 2: General workflow for liquid-phase peptide synthesis.
1. Coupling Reaction:
-
Dissolve the N-terminally deprotected amino acid or peptide ester and 1.0-1.2 equivalents of "this compound" in a suitable solvent (e.g., DCM, DMF, or a mixture).
-
Add 1.1 equivalents of a coupling reagent (e.g., DCC) and an additive to suppress racemization (e.g., HOBt).
-
Stir the reaction mixture at 0°C to room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
2. Work-up and Purification:
-
After the reaction is complete, filter off any precipitated byproducts (e.g., dicyclohexylurea, DCU).
-
Wash the organic solution with aqueous acid, base, and brine to remove excess reagents and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting protected peptide by column chromatography or crystallization.
3. Boc Deprotection:
-
Dissolve the purified, Boc-protected peptide in a solution of TFA in DCM or HCl in dioxane.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Evaporate the solvent to obtain the deprotected peptide salt.
4. Subsequent Couplings:
-
The deprotected peptide can then be used in the next coupling step.
Characterization of Peptides Containing "this compound"
1. High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC is used to assess the purity of the synthesized peptide and for purification.
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
The incorporation of the bulky, hydrophobic cyclohexyl group will generally increase the retention time of the peptide compared to a similar peptide containing a smaller, more polar amino acid.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.
-
The incorporation of a "trans-4-aminocyclohexanecarboxylic acid" residue will result in a mass increase of 125.08 Da compared to a peptide with a glycine at that position.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy can be used to confirm the structure and conformation of the peptide.[2][3]
-
The cyclohexyl ring protons will give rise to characteristic signals in the 1H NMR spectrum, typically in the aliphatic region.
-
2D NMR techniques such as COSY and NOESY can be used to assign the proton resonances and to obtain information about the peptide's three-dimensional structure in solution. The presence of the rigid cyclohexyl ring can lead to distinct NOE patterns that can help to define the local conformation.[2]
Troubleshooting
Problem: Low Coupling Efficiency
-
Cause: Steric hindrance from the cyclohexyl ring.
-
Solution:
-
Use a more powerful coupling reagent such as HATU or PyBOP.
-
Increase the equivalents of the amino acid and coupling reagents (e.g., 3-4 equivalents).
-
Extend the coupling reaction time (up to 24 hours).
-
Perform a double coupling.
-
Problem: Side Reactions during Cleavage
-
Cause: The tert-butyl cation generated during Boc deprotection can modify sensitive side chains (e.g., Trp, Met).
-
Solution:
-
Use a cleavage cocktail containing appropriate scavengers (e.g., anisole, thioanisole, ethanedithiol).
-
Conclusion
The incorporation of "this compound" into peptides is a viable strategy for introducing conformational constraints and modifying their biological activity. While its sterically hindered nature requires careful optimization of coupling conditions, the use of potent coupling reagents and appropriate monitoring allows for its successful integration into peptide sequences using both solid-phase and liquid-phase synthesis methods. Thorough characterization by HPLC, mass spectrometry, and NMR is essential to ensure the purity and structural integrity of the final product.
References
The Versatility of "trans-4-(Boc-amino)cyclohexanecarboxylic acid" as a Rigid Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
"trans-4-(Boc-amino)cyclohexanecarboxylic acid" has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized as a rigid scaffold to orient pharmacophoric elements in three-dimensional space. Its constrained cyclohexane core offers a distinct advantage over more flexible aliphatic linkers, enabling precise control over the spatial arrangement of substituents. This conformational rigidity is instrumental in optimizing ligand-receptor interactions, thereby enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides an in-depth overview of its application, focusing on its role in the development of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, complete with quantitative data and detailed experimental protocols.
Application in Janus Kinase (JAK) Inhibitors
The trans-cyclohexane scaffold has been successfully incorporated into a new generation of JAK inhibitors. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[1][2]
A prime example of a drug utilizing this scaffold is Oclacitinib , a selective JAK1 inhibitor approved for veterinary use to treat allergic dermatitis in dogs.[3][4] The trans-4-aminocyclohexyl moiety in Oclacitinib serves to position the pyrrolo[2,3-d]pyrimidine core and the methanesulfonamide side chain in a spatially defined manner, contributing to its potent and selective inhibition of JAK1.[4][5]
Quantitative Data: In Vitro Inhibitory Activity of Oclacitinib
| Target | IC50 (nM)[6] |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
Signaling Pathway: The JAK-STAT Pathway and its Inhibition
The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors.[1][7] As illustrated below, JAK inhibitors, such as those built upon the "this compound" scaffold, act by competitively blocking the ATP binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[8] This disruption of the signaling cascade leads to a dampening of the inflammatory response.
Experimental Protocol: Synthesis of Oclacitinib
The synthesis of Oclacitinib involves the coupling of the deprotected trans-4-aminocyclohexyl moiety with the pyrimidine core. The following is a representative synthetic workflow.
Detailed Protocol:
-
Amide Formation: To a solution of "this compound" in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Subsequently, add methylamine hydrochloride and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Boc Deprotection: The resulting Boc-protected amide is dissolved in a solution of trifluoroacetic acid in dichloromethane or a solution of HCl in dioxane and stirred at room temperature. After completion, the solvent is removed under reduced pressure to yield the deprotected amine salt.
-
Nucleophilic Aromatic Substitution: The deprotected amine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMSO) at an elevated temperature.
-
Sulfonylation: The resulting intermediate is then dissolved in a suitable solvent (e.g., pyridine) and cooled in an ice bath. Methanesulfonyl chloride is added dropwise, and the reaction is stirred until completion.
-
Purification: The final product, Oclacitinib, is purified by column chromatography or recrystallization to yield the pure compound.
Application in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[9][10] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[11][12] This makes DPP-IV inhibitors an important class of oral anti-diabetic agents for the treatment of type 2 diabetes.
The rigid "trans-4-aminocyclohexanecarboxylic acid" scaffold can be employed to orient key binding motifs within the active site of the DPP-IV enzyme. Its stereochemistry is crucial for establishing productive interactions with the enzyme's active site residues.
Signaling Pathway: Mechanism of DPP-IV Inhibition
DPP-IV inhibitors work by preventing the breakdown of incretin hormones, thereby enhancing their glucose-lowering effects. The following diagram illustrates this mechanism.
Experimental Protocol: Synthesis and Evaluation of a DPP-IV Inhibitor
The following outlines a general protocol for the synthesis and in vitro evaluation of a hypothetical DPP-IV inhibitor incorporating the "trans-4-aminocyclohexanecarboxylic acid" scaffold.
Synthesis Protocol:
-
Amide Coupling: "this compound" is coupled with a selected amine-containing heterocycle (a common feature in DPP-IV inhibitors) using standard peptide coupling reagents (e.g., HBTU, EDCI/HOBt) in a suitable solvent like DMF or DCM with a base such as DIPEA.
-
Boc Deprotection: The Boc protecting group is removed using acidic conditions (e.g., 4M HCl in dioxane or 20% TFA in DCM) to yield the final inhibitor.
-
Purification: The crude product is purified using reverse-phase HPLC to obtain the compound of high purity for biological testing.
In Vitro DPP-IV Inhibition Assay Protocol:
-
Reagents and Materials: Human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), and a reference inhibitor (e.g., sitagliptin).
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme solution to each well containing the test compound or buffer (for control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
"this compound" is a powerful tool in the medicinal chemist's arsenal. Its rigid nature provides a reliable platform for the precise positioning of functional groups, leading to the development of potent and selective drug candidates. The successful application of this scaffold in the JAK inhibitor Oclacitinib and its potential in the design of novel DPP-IV inhibitors underscore its importance in contemporary drug discovery. The protocols and data presented herein offer a foundation for researchers to explore and exploit the properties of this valuable synthetic building block.
References
- 1. JAK-STAT pathway | Nodes Bio Glossary [nodes.bio]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. zoetisus.com [zoetisus.com]
- 4. researchgate.net [researchgate.net]
- 5. Oclacitinib | C15H23N5O2S | CID 44631938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
trans-4-(Boc-amino)cyclohexanecarboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds, including Janus Kinase (JAK) inhibitors.[1][2] Its rigid cyclohexane scaffold and protected amine functionality make it a valuable synthon for introducing specific conformational constraints in drug candidates. This document outlines a detailed, scalable, and efficient one-pot synthesis protocol for this compound, starting from commercially available p-aminobenzoic acid. The described method prioritizes a high trans:cis isomer ratio, crucial for pharmaceutical applications.
The synthesis of the trans-isomer has historically been challenging, with many routes yielding the cis-isomer as the major product.[1] The presented protocol overcomes this by employing a specific catalytic system and reaction conditions that favor the formation of the desired trans product directly, minimizing the need for complex isomerization or purification steps.[3][4]
Experimental Protocols
This section details the experimental procedures for the synthesis and purification of this compound.
Part 1: One-Pot Synthesis of a cis/trans Mixture of 4-(Boc-amino)cyclohexanecarboxylic Acid
This procedure involves the catalytic hydrogenation of p-aminobenzoic acid to form a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by in-situ protection of the amino group with a Boc moiety.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Acetone
-
Dichloromethane (DCM)
-
Citric acid
-
Sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
High-pressure autoclave
-
Mechanical stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Hydrogenation:
-
Charge a high-pressure autoclave with p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (25% w/w of the starting material), and 10% aqueous NaOH solution (10 volumes).[2][3]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Heat the mixture to 100°C and stir vigorously for 20 hours.[2][3]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
-
Boc Protection:
-
Work-up and Isolation:
-
Filter the catalyst through a pad of Celite and wash the filter cake with a mixture of acetone and water (4:1 v/v).[2][4]
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.[2][4]
-
The remaining aqueous layer (pH ~9) is extracted three times with DCM to remove any non-acidic impurities.[2][4]
-
Acidify the aqueous solution to pH 4 with a 20% citric acid solution.[1][2]
-
Extract the product from the acidified aqueous layer five times with DCM.[3][4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of cis- and this compound as a solid.[1][3][4]
-
Part 2: Separation of this compound
This protocol describes a method for separating the desired trans-isomer from the cis-isomer via selective esterification of the cis-isomer.
Materials:
-
cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid mixture
-
Potassium carbonate (K₂CO₃)
-
Bromoethane or methyl bromide
-
Acetone
-
Dichloromethane (DCM)
-
20% Citric acid solution
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Selective Esterification:
-
Suspend the cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in acetone (20 volumes).[1][4]
-
Add K₂CO₃ (1.2 eq with respect to the cis-isomer content).[1][4]
-
Add bromoethane or methyl bromide (2.0 eq with respect to the cis-isomer content) to the stirred suspension.[1]
-
Heat the reaction mixture to 60°C and stir for 3 hours. A white precipitate will form.[1][4]
-
-
Isolation of the trans-Isomer:
-
Cool the reaction mixture to room temperature and then further cool to -10°C for 1 hour.[1]
-
Filter the precipitate and wash it with cold (-10°C) acetone.[1]
-
The precipitate contains the potassium salt of the trans-isomer.
-
Add the precipitate to a mixture of 20% citric acid solution and DCM.[1]
-
Separate the layers and extract the aqueous layer four more times with DCM.[1]
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure this compound.
-
Data Presentation
The following tables summarize the quantitative data obtained from the described synthesis protocols.
Table 1: Reaction Parameters and Yields for the One-Pot Synthesis
| Parameter | Value | Reference |
| Starting Material | p-Aminobenzoic acid | [3][4] |
| Catalyst | 5% Ru/C | [3][4] |
| Catalyst Loading | 25% w/w | [4] |
| Hydrogen Pressure | 15 bar | [3][4] |
| Temperature | 100°C | [3][4] |
| Reaction Time | 20 hours | [3][4] |
| cis:trans Ratio after Hydrogenation | 1:4.6 | [2][3] |
| Overall Yield of cis/trans Mixture | 70% | [1][3][4] |
| Purity of cis/trans Mixture | 92% | [1][3][4] |
Table 2: Purity and Isomer Ratio Before and After Separation
| Compound | Purity | cis:trans Ratio |
| Crude Mixture | 92% | 1:3.6 - 1:4.6 |
| Final trans Product | ≥98.0% (TLC)[5] | >95% trans[6] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of key considerations for the industrial production of the target compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 6. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide structures is a critical strategy in modern drug discovery and development. These unique building blocks can enhance peptide stability, improve pharmacokinetic profiles, and introduce novel functionalities. One such valuable building block is trans-4-(Boc-amino)cyclohexanecarboxylic acid, a cyclic amino acid that imparts conformational rigidity to peptide backbones. A key step in the solid-phase peptide synthesis (SPPS) utilizing this amino acid is the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus to allow for subsequent peptide bond formation.
This document provides detailed application notes and experimental protocols for the deprotection of this compound, focusing on the two most common acidic methods: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.
Data Presentation: Comparison of Deprotection Reagents
The choice of deprotection reagent is critical and depends on the overall synthetic strategy, including the presence of other acid-labile protecting groups on the peptide sequence. While both TFA and HCl are effective, they offer different advantages. The following table summarizes typical quantitative data for the deprotection of Boc-protected cyclic amino acids, providing a baseline for optimization.
| Deprotection Reagent | Typical Concentration | Reaction Time (at RT) | Typical Yield | Purity | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 30 - 60 minutes | >95% | >95% | Highly effective and volatile, simplifying work-up. The resulting TFA salt can sometimes be challenging to crystallize. |
| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane | 30 - 90 minutes | >95% | >95% | Often yields a crystalline hydrochloride salt, aiding in purification. Dioxane is a peroxide-forming solvent and requires careful handling. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the standard procedure for the removal of the Boc protecting group from this compound anchored to a solid-phase resin.
Materials:
-
This compound-functionalized resin
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIPEA) in DCM (neutralization solution)
-
Methanol, reagent grade
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin three times with DCM to remove any impurities.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture at room temperature for 30 minutes. The reaction progress can be monitored by a Kaiser test.
-
TFA Removal: Drain the TFA/DCM solution.
-
DCM Wash: Wash the resin five times with DCM to thoroughly remove residual TFA.
-
Neutralization: Add the 10% DIPEA in DCM solution to the resin and agitate for 5-10 minutes. Repeat this step.
-
Final Wash: Wash the resin three times with DCM followed by three times with methanol to prepare for the next coupling step.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol offers an alternative to TFA, often resulting in a more crystalline product upon cleavage from the resin.
Materials:
-
This compound-functionalized resin
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM), peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIPEA) in DCM (neutralization solution)
-
Methanol, reagent grade
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin three times with DCM.
-
Deprotection: Add the 4M HCl in 1,4-Dioxane solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress using a Kaiser test.
-
Solvent Removal: Drain the HCl/dioxane solution.
-
DCM Wash: Wash the resin five times with DCM to remove residual acid and dioxane.
-
Neutralization: Add the 10% DIPEA in DCM solution to the resin and agitate for 5-10 minutes. Repeat this step.
-
Final Wash: Wash the resin three times with DCM followed by three times with methanol.
Mandatory Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound in solid-phase peptide synthesis.
Caption: Boc Deprotection Workflow in SPPS.
Application in Drug Discovery: Targeting the JAK-STAT Pathway
trans-4-Aminocyclohexanecarboxylic acid is a key building block in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors and is implicated in various inflammatory and autoimmune diseases.
Caption: JAK-STAT Signaling Pathway Inhibition.
Application Notes and Protocols for "trans-4-(Boc-amino)cyclohexanecarboxylic acid" in Peptide Mimicry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-4-(Boc-amino)cyclohexanecarboxylic acid (Boc-ACHC) in the design and synthesis of peptide mimics. This constrained amino acid analogue offers a valuable tool to introduce conformational rigidity into peptide backbones, leading to enhanced proteolytic stability and potentially improved biological activity.
Introduction to Peptide Mimics with this compound
Peptide-based therapeutics often suffer from poor metabolic stability and low bioavailability due to their susceptibility to enzymatic degradation. The incorporation of unnatural amino acids, such as this compound, is a key strategy to overcome these limitations. The cyclohexane ring of Boc-ACHC restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a specific secondary structure, such as a helical fold, and sterically hinder the approach of proteases. This can lead to peptide mimics with prolonged half-lives and enhanced target-binding affinity.
Studies have shown that oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) have a strong propensity to adopt a stable 14-helix secondary structure. This predictable folding pattern makes Boc-ACHC an attractive building block for the rational design of peptide mimics that can emulate the structure and function of bioactive peptides.
Key Applications
The incorporation of this compound into peptide sequences can be applied to:
-
Enhance Proteolytic Stability: The rigid cyclohexane backbone protects the adjacent peptide bonds from enzymatic cleavage, increasing the in vivo half-life of the peptide.
-
Induce Stable Secondary Structures: The defined stereochemistry of trans-ACHC promotes the formation of stable helical structures, which can be crucial for mimicking the bioactive conformation of natural peptides.
-
Improve Target Affinity and Selectivity: By locking the peptide into a specific conformation, the binding entropy is reduced, which can lead to higher affinity and selectivity for the biological target.
-
Develop Novel Therapeutics: Peptide mimics containing Boc-ACHC are being explored as inhibitors of protein-protein interactions (PPIs) and as modulators of signaling pathways implicated in various diseases, including cancer.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53292-89-0 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98.0% (TLC) | |
| Solubility | Soluble in organic solvents like DMF and DCM |
Table 2: Comparative Analysis of Peptide Stability (Illustrative)
| Peptide | Sequence | Half-life in Human Plasma (t½) | Protease Susceptibility |
| Native Peptide | Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | < 10 min | High |
| ACHC Analog | Ac-Tyr-Gly-ACHC-Phe-Leu-NH₂ | > 60 min (estimated) | Low |
Note: The enhanced stability of the ACHC analog is attributed to the steric hindrance provided by the cyclohexane ring, which protects the adjacent peptide bonds from cleavage by proteases.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Mimic using Boc-ACHC
This protocol outlines the manual synthesis of a pentapeptide containing this compound using Boc chemistry.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Boc-protected amino acids (including Boc-ACHC-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes. Wash with DMF (3x).
-
Incorporation of Boc-ACHC:
-
Repeat steps 3 and 4 using Boc-ACHC-OH.
-
-
Chain Elongation: Repeat steps 5, 6, 3, and 4 for the remaining amino acids in the sequence.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 5.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a water/ACN mixture and purify by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide mimic by mass spectrometry and analytical HPLC.
Protocol 2: Enzymatic Stability Assay
This protocol describes a general procedure to assess the stability of a peptide mimic containing ACHC in the presence of a protease.
Materials:
-
Peptide mimic containing ACHC
-
Control peptide (native sequence)
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid in ACN)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptide mimic and the control peptide in PBS.
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution (or human plasma) to a final desired concentration.
-
Incubate the samples at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis:
-
Analyze the samples by LC-MS to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of Constrained Peptides Using trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides have emerged as a promising class of therapeutics, offering improved metabolic stability, receptor selectivity, and cell permeability compared to their linear counterparts. One effective strategy to introduce conformational rigidity into a peptide backbone is through the incorporation of non-natural amino acids that restrict rotational freedom. trans-4-(Boc-amino)cyclohexanecarboxylic acid is a valuable building block in this regard, serving as a rigid scaffold to mimic or induce specific secondary structures, such as β-turns or extended conformations. Its incorporation can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles, making it a significant tool in drug discovery and development.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of constrained peptides utilizing this compound. The methodologies outlined are based on established solid-phase peptide synthesis (SPPS) techniques.
Core Applications
The primary application of this compound in peptide synthesis is to introduce conformational constraints. This is achieved by replacing a segment of the peptide backbone, typically a dipeptide unit, with the rigid cyclohexyl moiety. This structural modification can:
-
Stabilize Bioactive Conformations: By reducing the conformational flexibility of the peptide, the molecule can be locked into a conformation that is optimal for binding to its biological target.
-
Enhance Proteolytic Stability: The non-natural amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.
-
Improve Receptor Selectivity: A constrained peptide may exhibit higher selectivity for a specific receptor subtype, reducing off-target effects.
-
Modulate Pharmacokinetic Properties: The introduction of the cyclohexyl group can alter the lipophilicity and other physicochemical properties of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
A notable example is the synthesis of dynorphin A analogues, where the flexible Gly-Gly dipeptide was replaced by trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) to mimic an extended conformation, leading to analogues with high affinity for kappa opioid receptors.[1][2]
Data Presentation
The following tables summarize key quantitative data from the synthesis and biological evaluation of a constrained dynorphin A analogue incorporating trans-ACCA.
Table 1: Physicochemical Properties of Fmoc-trans-4-aminocyclohexanecarboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃NO₄ | [2] |
| Molecular Weight | 365.43 g/mol | [2] |
| Melting Point | 220-227 °C | [2] |
| Appearance | Glassy solid | [2] |
| HPLC Retention Time | 29.3 min (0 to 75% B over 50 min) | [2] |
Table 2: Biological Activity of a Dynorphin A Analogue with trans-ACCA
| Analogue | Receptor Binding Affinity (Kᵢ, nM) | Opioid Activity (IC₅₀, µM) | Reference |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | κ: 13.4, μ: 281, δ: 1380 | Not Determined | [1] |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | κ: 9.1, μ: 118, δ: 1910 | 4.0 (guinea pig ileum) | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a constrained peptide incorporating this compound using Fmoc-based solid-phase peptide synthesis. The following protocol is a representative example for manual synthesis on a 0.1 mmol scale.
Protocol 1: Preparation of Fmoc-trans-4-aminocyclohexanecarboxylic acid
This protocol describes the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with the Fmoc group.
Materials:
-
trans-4-aminocyclohexanecarboxylic acid (trans-ACCA)
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from THF/H₂O to obtain Fmoc-trans-ACCA as a glassy solid.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Constrained Peptide
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry, incorporating Fmoc-trans-ACCA.
Materials:
-
Rink Amide resin (0.1 mmol scale)
-
Fmoc-protected amino acids (including Fmoc-trans-ACCA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-trans-ACCA: Follow the same coupling procedure as in step 3, using the prepared Fmoc-trans-ACCA.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum for 1 hour.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide as a white fluffy powder.
Visualizations
The following diagrams illustrate the synthesis workflow and the concept of conformational constraint.
Caption: Workflow for the solid-phase synthesis of a constrained peptide.
Caption: Conformational constraint by replacing a flexible dipeptide with trans-ACCA.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of the Desired trans-Isomer
Q1: My synthesis resulted in a low yield of the final this compound. What are the likely causes and how can I improve the yield?
A1: A low overall yield can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Suboptimal Stereoselectivity in the Initial Synthesis: The primary challenge in this synthesis is controlling the stereochemistry of the cyclohexane ring to favor the trans isomer over the cis isomer.[1][2][3] If your initial step is the reduction of a planar precursor like p-aminobenzoic acid, the catalyst and reaction conditions are critical for achieving a high trans:cis ratio.[2][3]
-
Inefficient Isomerization: If your route involves isomerizing the cis isomer to the more stable trans isomer, incomplete conversion is a common reason for low yields of the final trans product.[4]
-
Losses During Purification: The separation of cis and trans isomers can be challenging. Significant amounts of the desired trans product may be lost during crystallization or extraction steps if the procedure is not optimized.
-
Incomplete Boc-Protection: If the Boc-protection step is not driven to completion, you will have a mixture of protected and unprotected amino acids, complicating purification and reducing the yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficulty in Separating cis and trans Isomers
Q2: I am struggling to separate the trans isomer from the cis isomer. What are the recommended purification strategies?
A2: The separation of these diastereomers is a critical and often difficult step. The most effective methods leverage the differences in their physical properties, such as solubility.
-
Selective Precipitation/Crystallization: One common industrial method involves the selective precipitation of one isomer, leaving the other in solution. For instance, after Boc-protection of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid, the trans-Boc-protected acid can be selectively precipitated from a suitable solvent system like acetone, often after converting the more soluble cis isomer into an ester.[1][5]
-
Fractional Recrystallization: While potentially leading to lower yields due to product loss in the mother liquor, fractional recrystallization can be effective.[4] This method relies on slight differences in the crystal lattice energies and solubilities of the two isomers.
-
pH-Controlled Extraction: The acidity of the carboxylic acid and the basicity of the amine are identical for both isomers. However, subtle differences in their polarity and how they partition between aqueous and organic phases at specific pH values can sometimes be exploited in a multi-step liquid-liquid extraction process.[1][5]
Issue 3: Incomplete Boc-Protection Reaction
Q3: My Boc-protection reaction is not going to completion, and I see residual starting material (4-aminocyclohexanecarboxylic acid) by TLC/LC-MS. How can I resolve this?
A3: Incomplete Boc-protection is typically due to issues with reagents, reaction conditions, or pH.
-
Reagent Stoichiometry: Ensure at least one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is used. It is common practice to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.[3]
-
Base: A suitable base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amino acid, freeing the amine to act as a nucleophile.[6][7] Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine.[3][7] The pH of the reaction mixture should be maintained in the basic range (pH 9-10).
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like acetone, THF, or dioxane) and water to dissolve both the amino acid and the (Boc)₂O.[5][7]
-
Reaction Time and Temperature: While the reaction is often fast at room temperature, allowing it to stir for several hours (e.g., 20 hours) can ensure completion.[5]
Boc-Protection Workflow
Caption: General workflow for Boc-protection.
Data Summary
The following tables summarize quantitative data from various reported synthetic routes.
Table 1: Hydrogenation of p-Aminobenzoic Acid to 4-Aminocyclohexanecarboxylic Acid
| Parameter | Value | Reference |
| Catalyst | 5% Ru/C | [3] |
| Substrate | p-Aminobenzoic acid | [3] |
| Solvent | 10% NaOH (aq) | [3] |
| Temperature | 100 °C | [3] |
| H₂ Pressure | 15 bar | [3] |
| Reaction Time | 20 hours | [3] |
| Resulting cis:trans Ratio | 1 : 4.6 | [3] |
Table 2: Boc-Protection and Purification Yields
| Step | Initial Purity / Ratio | Final Purity | Yield | Reference |
| Boc-Protection | cis:trans = 1:4.6 | 92% (combined isomers) | 70% | [1][3] |
| Separation of trans from cis | cis:trans = 1:3.6 | 99.1% (trans) | 62% | [1][3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(Boc-amino)cyclohexanecarboxylic Acid from p-Aminobenzoic Acid
This protocol is adapted from a patented industrial process.[1][3]
-
Hydrogenation:
-
In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% aqueous NaOH (100.0 mL).
-
Seal the autoclave, pressurize with hydrogen to 15 bar, and stir the mixture at 100 °C for 20 hours.
-
Cool the reaction mixture and vent the hydrogen. The resulting mixture contains a cis:trans ratio of approximately 1:4.6 of 4-aminocyclohexanecarboxylic acid.
-
-
Boc-Protection (in-situ):
-
Filter the reaction mixture through celite to remove the catalyst, and wash the celite with a mixture of acetone/water.
-
To the filtrate, add acetone and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Stir the mixture at room temperature for 20 hours until the reaction is complete as monitored by TLC.
-
-
Work-up and Isolation of Mixed Isomers:
-
Evaporate the acetone under reduced pressure.
-
The remaining aqueous layer (pH ~9) can be extracted with dichloromethane (DCM) to remove some impurities.
-
Acidify the aqueous solution to pH 4 with citric acid.
-
Extract the product into DCM (5 x 100 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the mixed cis and trans Boc-protected product. The reported yield for this stage is approximately 70% with a purity of 92%.[1][3]
-
Protocol 2: Purification of this compound
This protocol describes the separation of the trans isomer from a cis/trans mixture.[1][3]
-
Selective Esterification of the cis-Isomer (Implicit in the process): The purification relies on the differential reactivity/solubility of the cis and trans isomers. A method described involves reacting the cis isomer to form an ester, which increases its solubility in the organic solvent, leaving the desired trans acid to be isolated.[1]
-
Isolation of the trans-Isomer:
-
A mixture of the cis/trans Boc-amino acid (e.g., 12.99 g) is suspended in acetone (259 mL).
-
Potassium carbonate (K₂CO₃) is added to the suspension.
-
An alkylating agent (e.g., bromoethane) is added to selectively react with the more accessible cis isomer.
-
The reaction is heated (e.g., 60 °C for 3 hours), during which a precipitate may form.
-
The mixture is cooled, and the precipitate is filtered.
-
The collected precipitate is then treated with an acidic solution (e.g., 20% citric acid) and extracted with DCM.
-
The combined organic layers are dried and concentrated to yield the pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. A reported yield for this purification step is 62% with a purity of 99.1%.[1][3]
-
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Separation of Cis and Trans Isomers of 4-(Boc-amino)cyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid?
A1: The primary methods for separating the cis and trans isomers include selective crystallization, selective esterification of the carboxylic acid group, and column chromatography.[1][2] The choice of method often depends on the scale of the separation, the desired purity of the isomers, and the available laboratory equipment.
Q2: Why is the trans isomer often the desired product in pharmaceutical applications?
A2: The trans isomer of 4-(Boc-amino)cyclohexanecarboxylic acid is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including Janus kinase (JAK) inhibitors.[1][3] Its specific stereochemistry is often essential for the biological activity of the final drug molecule.
Q3: What is the typical cis to trans isomer ratio obtained from the catalytic hydrogenation of 4-aminobenzoic acid?
A3: The catalytic hydrogenation of 4-aminobenzoic acid derivatives can lead to a mixture of cis and trans isomers. While some older methods predominantly yield the cis isomer, modern catalytic systems, such as those using ruthenium on carbon (Ru/C) under basic conditions, can produce a trans to cis ratio greater than 4:1, achieving over 75% of the trans product.[1]
Q4: Can the cis isomer be converted to the more desirable trans isomer?
A4: Yes, the cis isomer can be converted to the trans isomer through a process called epimerization. This is typically achieved by treating the cis isomer or a mixture of isomers with a base.[4] This process is often employed when the initial synthesis yields a high proportion of the cis isomer.
Troubleshooting Guides
Issue 1: Poor separation of isomers using selective crystallization.
-
Possible Cause: The solubility difference between the cis and trans isomers in the chosen solvent system is insufficient for effective separation. The trans isomer derivatives often have better crystallinity.[4]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the solubility of the two isomers is significantly different.
-
Temperature Gradient: Optimize the cooling rate during crystallization. A slower cooling rate can lead to better crystal formation and improved separation.
-
Seeding: Introduce a small crystal of the desired pure isomer (seeding) to the supersaturated solution to encourage the crystallization of that specific isomer.
-
Derivative Formation: Consider converting the carboxylic acid to a salt or another derivative to alter its crystallization properties.
-
Issue 2: Incomplete reaction or low yield during selective esterification.
-
Possible Cause: The reaction conditions (e.g., catalyst, temperature, reaction time) are not optimized for the selective esterification of the cis isomer.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure the appropriate catalyst is being used. Acid catalysts like sulfuric acid or tosic acid are commonly employed for Fischer esterification.[5]
-
Reaction Conditions:
-
Temperature: Adjust the reaction temperature. Higher temperatures can increase the reaction rate but may also lead to side reactions or reduced selectivity.
-
Time: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time.
-
-
Water Removal: In Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back towards the reactants.[5] Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.
-
Reagent Stoichiometry: Optimize the molar ratio of the alcohol to the carboxylic acid. Using the alcohol as a solvent can drive the equilibrium towards the ester product.[5]
-
Issue 3: Co-elution of isomers during column chromatography.
-
Possible Cause: The chosen stationary phase and mobile phase are not providing sufficient resolution to separate the two isomers.
-
Troubleshooting Steps:
-
Stationary Phase: Experiment with different stationary phases. While silica gel is common, other materials like alumina or reverse-phase columns (e.g., C18) might offer better separation for these compounds.
-
Mobile Phase Optimization:
-
Solvent Polarity: Systematically vary the polarity of the eluent. A gradual gradient elution can often provide better separation than an isocratic (constant solvent composition) elution.
-
Additives: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid and amino groups.
-
-
Column Dimensions and Flow Rate: Use a longer column or a column with a smaller particle size to increase the number of theoretical plates and improve resolution. A slower flow rate can also enhance separation.
-
Experimental Protocols
Protocol 1: Separation via Selective Esterification of the cis-Isomer
This protocol is adapted from a patented procedure for the selective esterification of the cis-isomer, allowing for the isolation of the trans-isomer.[2][3]
Objective: To selectively esterify the cis-4-(Boc-amino)cyclohexanecarboxylic acid in a cis/trans mixture, facilitating the isolation of the unreacted trans-isomer.
Materials:
-
Mixture of cis and trans-4-(Boc-amino)cyclohexanecarboxylic acid
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Bromoethane
-
Standard laboratory glassware and stirring equipment
-
Filtration apparatus
Procedure:
-
Suspend the cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid in acetone.
-
Add potassium carbonate to the suspension.
-
Add bromoethane to the reaction mixture while stirring.
-
Heat the reaction mixture at 60°C for 3 hours. A white precipitate should form.
-
Cool the reaction mixture to room temperature over 30 minutes.
-
Further cool the mixture to -10°C and stir for 1 hour.
-
Filter the precipitate and wash it with cold acetone (-10°C). The precipitate is the unreacted trans-isomer.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting material | 12.99 g (0.05 mol) of cis/trans mixture (1:3.6 ratio) | [3] |
| Potassium Carbonate | 2 g (0.06 mol) | [3] |
| Bromoethane | 1.93 mL (2.82 g, 0.02 mol) | [3] |
| Acetone | 259 mL | [3] |
| Yield of trans-isomer | Not explicitly stated, but the process isolates the pure trans product. | [2] |
Visualizations
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Purification of trans-4-(Boc-amino)cyclohexanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of trans-4-(Boc-amino)cyclohexanecarboxylic acid from its cis isomer.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid challenging? A1: Cis and trans isomers are diastereomers, which often have very similar physical and chemical properties. Their similar polarity and molecular weight make them difficult to separate using standard chromatographic techniques. Achieving baseline resolution typically requires a highly efficient HPLC column and carefully optimized mobile phase conditions to exploit the subtle differences in their three-dimensional structures and interaction with the stationary phase.
Q2: Which HPLC mode is most effective for this separation? A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective mode for separating these isomers. A C18 stationary phase is generally the column of choice, as it provides the necessary hydrophobic interactions to retain the molecules, while the mobile phase composition can be fine-tuned to achieve separation.
Q3: Which isomer is expected to elute first in a reversed-phase HPLC setup? A3: In reversed-phase chromatography, more polar compounds typically elute earlier. The cis isomer of 4-(Boc-amino)cyclohexanecarboxylic acid is generally more polar than the trans isomer due to its molecular conformation. Therefore, the cis isomer is expected to have a shorter retention time and elute before the trans isomer.[1]
Q4: Why is an acidic modifier like trifluoroacetic acid (TFA) or formic acid often added to the mobile phase? A4: An acidic modifier, such as 0.1% TFA, is crucial for several reasons. It suppresses the ionization of the carboxylic acid group on the analyte, which prevents peak tailing and results in sharper, more symmetrical peaks.[2] Maintaining a consistent low pH (around 2-3) ensures reproducible retention times and improves the overall quality of the separation.
Q5: How can I confirm the identity of the separated cis and trans isomer peaks? A5: The most definitive method for peak identification is to collect the fractions corresponding to each peak from the HPLC, remove the solvent, and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the protons on the cyclohexane ring will differ between the cis and trans conformations, allowing for unambiguous identification.
Experimental Protocols and Data
Protocol 1: Analytical Method for Purity Assessment
This protocol outlines a standard method for determining the ratio of cis to trans isomers in a sample mixture.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample mixture.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
-
If solubility is an issue, sonicate the solution for 5-10 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | 20% to 80% B over 15 minutes; hold at 80% B for 3 minutes |
Example Analytical Data:
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| cis-isomer | 8.2 | - | 1.1 |
| trans-isomer | 9.5 | 2.1 | 1.2 |
Protocol 2: Preparative Method for Purification
This protocol provides a starting point for scaling up the purification to isolate the trans isomer.
Sample Preparation:
-
Dissolve the crude product in the minimum amount of a solvent like methanol or a 50:50 mixture of Mobile Phase A and B.
-
Dilute with Mobile Phase A to a final concentration suitable for your column's loading capacity (e.g., 10-20 mg/mL). Ensure the final solution has a low organic content to ensure good peak shape upon injection.
-
Filter the solution if any particulates are visible.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (dependent on concentration and loading study) |
| Gradient Program | Isocratic at 35% B for 25 minutes. Use a steep gradient wash to 95% B afterwards to clean the column. |
Visual Workflow for Purification
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: General workflow for HPLC purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My cis and trans peaks are not separating (co-elution or poor resolution). What should I do? A1: Poor resolution is a common challenge. A systematic approach to improving the column's selectivity and efficiency is necessary.
-
Optimize Mobile Phase:
-
Decrease Solvent Strength: Lower the percentage of acetonitrile (Solvent B) in your isocratic method or flatten your gradient. Increasing the aqueous portion of the mobile phase increases retention and can improve separation.[3]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol.
-
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and often improves resolution, although it will lengthen the run time.
-
Change Column Temperature: Adjusting the column temperature can alter selectivity. Try running at a lower (e.g., 20°C) or higher (e.g., 40°C) temperature to see if resolution improves.
Q2: My peaks are broad and tailing. What is the cause? A2: Poor peak shape compromises resolution and quantification.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (pH 2-3 with TFA or formic acid) to fully suppress the ionization of the carboxylic acid. If the pH is too close to the analyte's pKa, you can get a mix of ionized and non-ionized forms, leading to tailing.[2]
-
Reduce Sample Load: Column overload is a common cause of peak distortion. Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Check for Column Contamination: The column inlet frit can become clogged. If the manufacturer allows, try reversing and flushing the column. A contaminated guard column can also cause issues and should be replaced.
Q3: My retention times are shifting between injections. What should I check? A3: Unstable retention times indicate a problem with the system's stability or the method's robustness.
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient chromatography; 5-10 column volumes are typically sufficient.
-
Check Mobile Phase Composition: Inaccurate mobile phase preparation or issues with the HPLC pump's proportioning valves can cause drift. Prepare fresh mobile phase and prime the pump lines.
-
Control Temperature: Ensure a stable column temperature is maintained using a column oven, as temperature fluctuations can significantly affect retention times.
Troubleshooting Flowchart
This diagram provides a logical path for troubleshooting common HPLC separation issues.
Caption: A decision tree for troubleshooting HPLC issues.
References
Troubleshooting low coupling efficiency of "trans-4-(Boc-amino)cyclohexanecarboxylic acid"
Technical Support Center: trans-4-(Boc-amino)cyclohexanecarboxylic acid
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low coupling efficiency when using this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: The primary cause of low coupling efficiency is the steric hindrance imposed by the bulky trans-cyclohexane ring. This structure can physically obstruct the approach of the activated carboxylic acid to the amine of the coupling partner, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][2] Additionally, using suboptimal coupling reagents or reaction conditions can further decrease efficiency.
Q2: My standard coupling protocol using DCC or DIC is yielding poor results. What is the issue?
A2: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by this amino acid.[1][2] For sterically demanding couplings, it is highly recommended to switch to a more powerful class of activating reagents.[1][3]
Q3: Which coupling reagents are most effective for this compound?
A3: For challenging couplings involving sterically hindered amino acids, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are significantly more effective.[1][2] These reagents form highly reactive activated esters (e.g., OAt or Oxyma esters) that can overcome the steric hindrance more efficiently than the intermediates formed by standard carbodiimides.[1][2] HATU is often considered one of the most efficient reagents for such difficult couplings.[2]
Q4: How can I optimize my reaction conditions to improve coupling efficiency?
A4: Beyond selecting a potent coupling reagent, you can optimize the following conditions:
-
Reaction Time: Extend the coupling reaction time, for example, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[1]
-
Temperature: Applying gentle heat can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted synthesis is a modern alternative that can drive difficult couplings to completion rapidly.[1]
-
Solvent Choice: The solvent is critical for solvating the reactants. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred.[1] For particularly problematic cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) may improve results by preventing aggregation.[1]
Q5: What should I do if even powerful coupling reagents do not result in complete reaction?
A5: If a single coupling with a potent reagent is insufficient, two strategies can be employed:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1] This can help drive the reaction to completion.
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[1][2] This is typically done using a fluorinating agent like TFFH.
Q6: How can I accurately determine if my coupling reaction is incomplete?
A6: For solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a common qualitative method to detect the presence of unreacted primary amines on the resin. A positive test (blue beads) indicates an incomplete coupling. For solution-phase synthesis, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to monitor the consumption of starting materials and the formation of the product.
Q7: Can the Boc protecting group cause any side reactions?
A7: The Boc (tert-butoxycarbonyl) group is generally stable to most nucleophiles and bases used in coupling reactions.[4] It is cleaved under acidic conditions (e.g., with TFA).[5][] During deprotection, the tert-butyl cation that is formed can potentially alkylate sensitive residues like Tryptophan or Methionine. This can be prevented by using scavengers such as anisole or thiophenol in the cleavage cocktail.[4][]
Troubleshooting and Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency.
References
Technical Support Center: Boc Deproteprotection of trans-4-(Boc-amino)cyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Boc deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of this compound?
A1: The most prevalent side reactions are initiated by the formation of a reactive tert-butyl cation intermediate.[1] These include:
-
N-tert-Butylation: The liberated tert-butyl cation can alkylate the newly deprotected amino group of the product, leading to the formation of a N-tert-butyl-4-aminocyclohexanecarboxylic acid byproduct.
-
O-tert-Butylation: The carboxylic acid moiety of the starting material or product can be esterified by the tert-butyl cation to form the corresponding tert-butyl ester.
-
Incomplete Deprotection: The deprotection reaction may not go to completion, resulting in residual starting material. This can be a particular issue in solid-phase peptide synthesis where steric hindrance can play a role.[2]
-
Formation of Isobutylene and its Polymers: The tert-butyl cation can be deprotonated to form isobutylene gas, which can subsequently polymerize under acidic conditions.[1]
Q2: Is intramolecular cyclization to form a lactam a significant side reaction?
A2: this compound is a δ-amino acid analogue. While intramolecular cyclization of amino acids to form lactams can occur, particularly with γ-amino acids, it is generally less favorable for δ-amino acids which would form a seven-membered ring.[3] While theoretically possible under harsh acidic conditions, there is no significant evidence in the literature to suggest that lactam formation is a major side reaction during the Boc deprotection of this specific molecule under standard conditions.
Q3: Which acidic condition is better for the deprotection of this compound: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?
A3: Both TFA and HCl are effective for Boc deprotection. The choice depends on several factors, including the presence of other acid-sensitive functional groups and the desired final salt form of the product.[4]
-
TFA (typically 20-50% in Dichloromethane - DCM): This is a very common and generally fast method.[4] However, the resulting trifluoroacetate salt can sometimes be difficult to handle or crystallize.
-
HCl (typically 4M in Dioxane or other organic solvents): This method often yields a crystalline hydrochloride salt, which can aid in purification.[4][5] It is sometimes considered milder than TFA and can offer better selectivity if other acid-labile groups are present.[4]
Quantitative Comparison of TFA vs. HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in DCM | 4M in Dioxane; 1-4M in other organic solvents |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[4] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4][5] |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high, but the TFA salt can be oily.[4] | Often high, with the hydrochloride salt frequently being a crystalline solid.[4] |
| Selectivity | Can be less selective towards other acid-sensitive groups. | Can offer better selectivity in some cases. |
Experimental Protocols
Below are detailed experimental protocols for the Boc deprotection of this compound using both TFA and HCl.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[6]
Visualizing Reaction Pathways
The following diagrams illustrate the intended deprotection reaction and potential side reactions.
Caption: Main deprotection pathway and potential side reactions.
Caption: General experimental workflow for Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactam - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preventing epimerization of "trans-4-(Boc-amino)cyclohexanecarboxylic acid" during coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing epimerization of trans-4-(Boc-amino)cyclohexanecarboxylic acid during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound coupling?
A1: Epimerization is the unwanted conversion of the desired trans isomer of 4-(Boc-amino)cyclohexanecarboxylic acid into its cis diastereomer at the C4 position during the coupling reaction. This occurs through the removal and subsequent re-addition of the proton at the C4 position, leading to a mixture of cis and trans products. The presence of the cis isomer can be difficult to remove and may negatively impact the biological activity and conformational properties of the final peptide.
Q2: What are the primary causes of epimerization during the coupling of this amino acid derivative?
A2: The primary cause of epimerization is the activation of the carboxylic acid group, which increases the acidity of the alpha-proton (at C1). However, for 4-substituted cyclohexyl systems, the proton at C4 can also be susceptible to abstraction under basic conditions, leading to inversion of stereochemistry. Key factors that promote epimerization include:
-
Strongly basic reaction conditions: Bases can directly abstract the C4 proton.
-
High reaction temperatures: Increased temperature can provide the energy needed to overcome the activation barrier for epimerization.
-
Prolonged reaction times: Longer exposure to coupling conditions increases the likelihood of epimerization.
-
Certain coupling reagents: Some reagents can form highly reactive intermediates that are more prone to epimerization.
Q3: Which coupling reagents are recommended to minimize epimerization for this compound?
A3: For sterically hindered or epimerization-prone amino acids, coupling reagents that generate less reactive intermediates and have a lower tendency to promote base-catalyzed side reactions are preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are often recommended for minimizing epimerization.[1] Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive such as HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (1-Hydroxybenzotriazole) can also be effective.[1]
Q4: How can I detect and quantify the extent of epimerization?
A4: The most common methods for detecting and quantifying the cis and trans isomers of the coupled product are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers. Specific chiral columns and methods have been developed for Boc-protected amino acids.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. The ratio of the isomers can be determined by integrating the respective signals.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Significant percentage of cis-isomer detected in the product. | Choice of coupling reagent and base. | Switch to a less epimerization-prone coupling reagent like HATU or DEPBT. Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[7] |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. Avoid unnecessarily long reaction times. | |
| Solvent effects. | Consider using a less polar aprotic solvent if solubility allows, as polar solvents can sometimes facilitate epimerization. | |
| Incomplete reaction with low epimerization. | Insufficient activation or low reactivity of the amine. | Increase the equivalents of the coupling reagent and/or the amine component. A slight increase in temperature may be necessary, but monitor for epimerization. Consider a sequential addition of the coupling reagent. |
| Steric hindrance. | For sterically demanding couplings, allow for a longer reaction time at a low temperature. Ensure efficient stirring to overcome mass transfer limitations. | |
| Difficulty in separating the cis and trans isomers. | Similar polarity of the isomers. | Optimize the chiral HPLC method by screening different chiral stationary phases and mobile phase compositions. Flash chromatography with a carefully selected solvent system may also be effective for larger scale purifications, though complete separation can be challenging. |
Quantitative Data on Epimerization
| Coupling Reagent | Additive | Base | Typical % Epimerization (General) |
| DCC | - | - | 5-25% |
| EDC | - | - | 5-25% (can be higher than DCC)[8] |
| DIC | HOBt | DIPEA | < 5% |
| DIC | HOAt | DIPEA | < 2% |
| HBTU | - | DIPEA | 2-10% |
| HATU | - | DIPEA | < 2%[1] |
| DEPBT | - | DIPEA | < 1%[1] |
Note: The extent of epimerization is highly dependent on the specific substrates, solvent, temperature, and reaction time. This table should be used as a comparative guide.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes at 0 °C.
-
Coupling: Add the amine component (1.2 eq) to the activated acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analytical Method for Epimerization Analysis by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
HPLC System: Use a chiral stationary phase column suitable for Boc-amino acid derivatives (e.g., a macrocyclic glycopeptide-based CSP).[2]
-
Mobile Phase: A typical mobile phase could be a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, depending on the column.
-
Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength. The cis and trans isomers should elute at different retention times.
-
Quantification: Integrate the peak areas of the cis and trans isomers to determine the percentage of epimerization.
Visualizations
Caption: Mechanism of epimerization during coupling.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. mdpi.com [mdpi.com]
"trans-4-(Boc-amino)cyclohexanecarboxylic acid" solubility problems in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with trans-4-(Boc-amino)cyclohexanecarboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
Based on available data, this compound is described as a white solid with slight solubility in methanol and chloroform.[1][2] Experiences from researchers suggest it has poor solubility in other common organic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).
Q2: I am having difficulty dissolving the compound for a peptide coupling reaction. What solvents are recommended?
For peptide synthesis, polar aprotic solvents are commonly employed. While direct solubility data is limited, solvents typically used for dissolving Boc-protected amino acids in coupling reactions include N,N-dimethylformamide (DMF) and dichloromethane (DCM).[3] It may be necessary to use a co-solvent or additives to achieve the desired concentration.
Q3: Can I heat the mixture to improve the solubility of this compound?
Gentle heating can be a viable method to increase the solubility of many organic compounds. However, caution is advised as excessive heat can lead to the degradation of the Boc protecting group or other thermally sensitive functionalities. It is recommended to first attempt dissolution at room temperature and then apply gentle warming (e.g., 30-40°C) while monitoring the stability of the compound.
Q4: Would sonication help in dissolving this compound?
Yes, sonication is a useful technique to aid in the dissolution of sparingly soluble solids. The high-frequency sound waves can help break down agglomerates and increase the interaction between the solute and the solvent.
Q5: Are there any general tips for improving the solubility of Boc-protected amino acids?
Several factors can influence solubility. Ensure that you are using high-purity, anhydrous solvents, as water content can negatively impact solubility. The purity of the this compound itself is also crucial. If solubility issues persist, consider using a co-solvent system or exploring different solvent classes.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: The compound is not dissolving in the chosen organic solvent.
Initial Checks:
-
Verify Compound Purity: Impurities can significantly alter the solubility profile. Confirm the purity of your this compound.
-
Assess Solvent Quality: Use high-purity, anhydrous solvents. The presence of water or other impurities in the solvent can hinder dissolution.
-
Confirm Concentration: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.
Troubleshooting Steps:
If the initial checks do not resolve the issue, follow the steps outlined in the workflow below.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Data Presentation
Due to the limited availability of precise quantitative data, the following table summarizes the qualitative solubility of this compound in various organic solvents based on information from chemical suppliers and scientific literature.
| Solvent | Solubility |
| Methanol | Slightly Soluble[1][2] |
| Chloroform | Slightly Soluble[1][2] |
| N,N-Dimethylformamide (DMF) | Commonly used for reactions |
| Dichloromethane (DCM) | Commonly used for reactions[3] |
| Acetonitrile | Poorly Soluble (reported) |
| Tetrahydrofuran (THF) | Poorly Soluble (reported) |
| Dimethyl Sulfoxide (DMSO) | Poorly Soluble (reported) |
| Water | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Procedure for Dissolving for NMR Analysis
-
Weigh the required amount of this compound directly into an NMR tube.
-
Add a deuterated solvent in which the compound is known to have at least slight solubility, such as Methanol-d4 or Chloroform-d.
-
Gently agitate the tube to aid dissolution.
-
If the compound does not fully dissolve, sonicate the NMR tube for 5-10 minutes.
-
If solubility is still an issue, a small amount of a stronger deuterated co-solvent (e.g., a drop of DMSO-d6) can be added, but be mindful of its impact on the NMR spectrum.
Protocol 2: General Procedure for Preparing a Solution for Peptide Coupling
-
To a clean, dry reaction vessel, add the required amount of this compound.
-
Add an appropriate volume of anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to achieve the desired concentration.
-
Stir the mixture at room temperature until the solid is fully dissolved. Sonication can be used to expedite this process.
-
If the compound does not dissolve completely, consider adding a co-solvent. For example, a small amount of N-methyl-2-pyrrolidone (NMP) can sometimes improve the solubility of protected amino acids in DMF.
-
Proceed with the addition of other coupling reagents as per your specific reaction protocol.
Caption: A simplified workflow for dissolving the compound in a laboratory setting.
References
Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts.
Issue 1: Presence of the cis-isomer in the final product.
-
Question: My final product is contaminated with the cis-isomer. How can I minimize its formation and remove it?
-
Answer: The formation of the cis-isomer is a common challenge, particularly in synthetic routes involving the catalytic hydrogenation of 4-aminobenzoic acid, which can yield a mixture of cis and trans isomers.
Minimization Strategies:
-
Stereoselective Synthesis: Employing a stereoselective synthetic route is the most effective way to minimize the formation of the cis-isomer.
-
Isomerization: In some cases, it is possible to isomerize the undesired cis-isomer to the desired trans-isomer. This can be achieved by treating the mixture with a base in an organic solvent.
Removal Strategies:
-
Selective Crystallization: The trans-isomer can often be selectively crystallized from a suitable solvent system, leaving the more soluble cis-isomer in the mother liquor.
-
Selective Esterification: The carboxylic acid group of the cis-isomer can be selectively esterified, allowing for the separation of the desired trans-acid from the cis-ester.
-
Issue 2: Formation of Di-Boc protected byproduct.
-
Question: I am observing a byproduct with a higher molecular weight than my target compound. How can I prevent the formation of the di-Boc byproduct?
-
Answer: The formation of a di-Boc protected byproduct, where the Boc group attaches to both the amino and the carboxylic acid functionalities (as a mixed anhydride), can occur, especially under harsh reaction conditions or with prolonged reaction times.
Prevention Strategies:
-
Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents, to minimize the chance of double protection.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to reduce the rate of side reactions.
-
pH Control: Careful control of pH during the reaction can help to prevent the activation of the carboxylic acid group.
-
Issue 3: Presence of unreacted starting material.
-
Question: My reaction is incomplete, and I have a significant amount of unreacted trans-4-aminocyclohexanecarboxylic acid. What could be the issue?
-
Answer: Incomplete reaction can be due to several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
-
Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) is of high purity and has not degraded.
-
Base Strength and Stoichiometry: Use an appropriate base (e.g., sodium hydroxide, triethylamine) in the correct stoichiometric amount to facilitate the reaction.
-
Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to go to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Solvent: Ensure the starting material is adequately dissolved in the chosen solvent system. A biphasic system (e.g., water/dioxane) is often used to dissolve both the amino acid and Boc₂O.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the cis-isomer , cis-4-(Boc-amino)cyclohexanecarboxylic acid. Other potential byproducts include di-Boc protected species and unreacted starting material. If a coupling agent like 4-dimethylaminopyridine (DMAP) is used, urea derivatives can also be formed.
Q2: How can I confirm the stereochemistry of my final product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the stereochemistry. The chemical shifts and coupling constants of the cyclohexane ring protons are distinct for the cis and trans isomers.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of the trans-isomer and separate it from the cis-isomer and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any observed byproducts.
Q4: What is the role of the base in the Boc protection reaction?
A4: The base plays a crucial role in deprotonating the amino group of the starting material, which increases its nucleophilicity and facilitates the attack on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O).
Data Presentation
| Byproduct/Impurity | Formation Mechanism | Key Identifying Features (Analytical) | Prevention/Removal Strategies |
| cis-4-(Boc-amino)cyclohexanecarboxylic acid | Non-stereoselective synthesis (e.g., catalytic hydrogenation of an aromatic precursor). | Different retention time in HPLC compared to the trans-isomer. Distinct NMR spectrum (chemical shifts and coupling constants). | Use of stereoselective synthesis, isomerization of the cis-isomer, selective crystallization, or selective esterification. |
| Di-Boc protected species | Excess Boc₂O, prolonged reaction time, or high temperature leading to the formation of a mixed anhydride with the carboxylic acid. | Higher molecular weight detected by MS. Additional Boc group signals in the NMR spectrum. | Control stoichiometry of Boc₂O, maintain low reaction temperature, and control pH. |
| Unreacted trans-4-aminocyclohexanecarboxylic acid | Incomplete reaction due to poor reagent quality, insufficient base, or inadequate reaction time/temperature. | Presence of the starting material peak in HPLC and NMR analysis. | Use high-purity reagents, ensure correct stoichiometry of the base, optimize reaction time and temperature. |
| Urea derivatives | Can form when using catalysts like DMAP, which can react with the amine. | Higher molecular weight impurities detected by MS. | Avoid the use of DMAP or use it in catalytic amounts with careful temperature control. |
| tert-butyl carbamate | A potential byproduct from the decomposition of Boc₂O or side reactions. | Lower molecular weight impurity, may be volatile. Can be detected by GC-MS or LC-MS. | Use fresh Boc₂O and optimized reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: HPLC Analysis for cis/trans Isomer Ratio
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the desired trans-isomer and, if available, the cis-isomer.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Calculate the ratio of the isomers based on the peak areas.
-
Protocol 3: ¹H NMR Analysis for Structural Confirmation and Byproduct Identification
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve a small amount of the purified product in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Characteristic signals for the trans-isomer include a singlet for the Boc group protons at approximately 1.45 ppm and distinct multiplets for the cyclohexane ring protons. The cis-isomer will show different chemical shifts and coupling constants for the cyclohexane protons.
-
Look for additional signals that may indicate the presence of byproducts such as a second Boc signal for the di-Boc species or signals corresponding to unreacted starting material.
-
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.
Challenges in the industrial scale-up of "trans-4-(Boc-amino)cyclohexanecarboxylic acid" production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of trans-4-(Boc-amino)cyclohexanecarboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low trans:cis Isomer Ratio in Hydrogenation Step | The hydrogenation of p-aminobenzoic acid derivatives often yields the cis-isomer as the major product.[1][2] | - Catalyst Selection: Employ a Ruthenium on Carbon (Ru/C) catalyst, which has been shown to favor the formation of the trans isomer under specific conditions.[1][2][3] - Reaction Conditions: Conduct the hydrogenation under basic conditions (e.g., in a 10% NaOH solution) at elevated temperature (e.g., 100°C) and moderate hydrogen pressure (e.g., 15 bar).[1][2][3] - Isomerization: If a low trans:cis ratio is obtained, consider a post-hydrogenation isomerization step. This can be achieved by treating the cis/trans mixture with a base.[4] |
| Incomplete Boc-Protection | The reaction of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) may not have gone to completion. | - Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration (e.g., overnight) at room temperature or slightly elevated temperatures (e.g., 30-40°C) to allow for complete reaction.[5][6] - pH Control: Maintain basic conditions during the Boc-protection step to ensure the amine is deprotonated and nucleophilic.[5] - Reagent Stoichiometry: Use a slight excess of (Boc)₂O to drive the reaction to completion. |
| Difficulty in Product Isolation and Purification | The product may be difficult to crystallize or may co-precipitate with impurities. | - pH Adjustment: Carefully adjust the pH of the aqueous phase to 2-3 with an acid like HCl to protonate the carboxylic acid, facilitating its extraction into an organic solvent such as ethyl acetate.[5][6] - Solvent Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.[5] - Recrystallization: If purity is still an issue, consider recrystallization from a suitable solvent system. |
| Side Reactions During Boc-Protection | Formation of undesired byproducts can occur, reducing the overall yield and purity. | - Temperature Control: Avoid excessive temperatures during the Boc-protection reaction, as this can lead to the decomposition of (Boc)₂O and other side reactions. - Chemoselectivity: In the presence of other nucleophilic groups, consider alternative protecting group strategies or optimize reaction conditions for chemoselective N-tert-butoxycarbonylation.[7] |
| High-Pressure Requirements for Hydrogenation | The use of certain catalysts, such as Raney Nickel, may require high hydrogen pressures (e.g., 150 bar), which can be a limitation for industrial-scale reactors.[1] | - Catalyst Choice: Opt for catalyst systems that operate under milder conditions. For example, Ru/C can be effective at lower pressures (e.g., 15 bar).[2][3] - Process Optimization: Investigate the effect of temperature, solvent, and catalyst loading to achieve acceptable reaction rates at lower pressures. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the industrial-scale synthesis of this compound?
A1: The primary challenge is controlling the stereochemistry to selectively obtain the trans-isomer. The hydrogenation of aromatic precursors like p-aminobenzoic acid often favors the formation of the thermodynamically less stable cis-isomer.[1][2] Achieving a high trans:cis ratio is crucial as the separation of these isomers at a large scale can be difficult and costly.
Q2: Which catalyst is recommended for the hydrogenation of p-aminobenzoic acid to favor the trans-isomer?
A2: Ruthenium on Carbon (Ru/C) is a recommended catalyst for this transformation.[1][2][3] When used under basic conditions, it has been shown to produce a higher ratio of the desired trans-isomer compared to other catalysts like Rhodium on Carbon or Raney Nickel under certain conditions.[1]
Q3: What are the typical reaction conditions for the Ru/C catalyzed hydrogenation to maximize the trans-isomer yield?
A3: Optimal conditions often involve reacting p-aminobenzoic acid in an aqueous solution of 10% NaOH with a 5% Ru/C catalyst. The reaction is typically carried out at a temperature of around 100°C and a hydrogen pressure of approximately 15 bar.[1][2][3]
Q4: Is it possible to perform the hydrogenation and Boc-protection in a one-pot process?
A4: Yes, a one-pot process has been described where, after the hydrogenation of p-aminobenzoic acid, the reaction mixture is directly treated with di-tert-butyl dicarbonate ((Boc)₂O) without isolating the intermediate 4-aminocyclohexanecarboxylic acid.[1][3] This approach can improve process efficiency and reduce handling of intermediates.
Q5: What methods can be used to separate the cis and trans isomers if the desired ratio is not achieved?
A5: If separation is necessary, methods like selective crystallization or selective esterification of the carboxylic acid group can be employed.[1] These methods exploit the different physical properties of the two isomers or their derivatives.
Q6: Are there alternative synthetic routes that avoid the direct hydrogenation of p-aminobenzoic acid?
A6: Yes, an alternative approach involves the reductive amination of a 4-oxocyclohexanecarboxylate derivative using a chiral ligand reagent like tert-butylsulfinamide. This method can provide a high ratio of the trans-product.[8]
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol describes a one-pot procedure for the hydrogenation of p-aminobenzoic acid followed by Boc-protection.
Step 1: Hydrogenation
-
In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (25% w/w of the starting material), and a 10% aqueous solution of NaOH.[3]
-
Seal the autoclave and stir the mixture at 100°C under a hydrogen pressure of 15 bar.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (approximately 20 hours).[2]
-
Upon completion, cool the reaction mixture. According to NMR analysis, a cis:trans ratio of approximately 1:4.6 can be expected.[2]
Step 2: Boc-Protection
-
Without filtering the catalyst, add acetone and di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) to the reaction mixture from Step 1.[3]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the catalyst can be filtered off.
-
The product can then be isolated by adjusting the pH and performing an extractive workup.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Hydrogenation Catalyst | 5% Ru/C | - | [1][2][3] |
| Hydrogen Pressure | 15 bar | - | [1][2][3] |
| Reaction Temperature | 100°C | Hydrogenation | [1][2][3] |
| Solvent | 10% aqueous NaOH | Hydrogenation | [1][2][3] |
| Typical cis:trans Ratio | 1:4.6 | After hydrogenation | [2] |
| Overall Yield | 47% | One-pot process from p-aminobenzoic acid | [1][3] |
| Purity | 92% | After initial workup | [1] |
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for low trans:cis isomer ratio.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 53292-89-0 [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purifying Commercial trans-4-(Boc-amino)cyclohexanecarboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing common impurities from commercial-grade trans-4-(Boc-amino)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a synthetic amino acid derivative widely used as a building block in the synthesis of pharmaceuticals and bioactive molecules, including peptide-based drugs.[1] The Boc (tert-butyloxycarbonyl) group protects the amine, enhancing stability and controlling reactivity during synthesis.[1] High purity is critical as impurities, particularly the cis-isomer, can lead to undesired side products, lower yields, and complications in downstream applications and final product purification.
Q2: What are the most common impurities in commercial batches of this compound?
A2: The most significant impurity is the corresponding cis-isomer, cis-4-(Boc-amino)cyclohexanecarboxylic acid.[2][3] Syntheses starting from planar aromatic precursors often produce a mixture of cis and trans isomers.[3][4] Other potential impurities include residual solvents from manufacturing and purification (e.g., acetone, ethyl acetate, hexane) and unreacted starting materials like di-tert-butyl dicarbonate.
Q3: How can I assess the purity of my starting material?
A3: The most common methods for assessing purity and determining the cis/trans isomer ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[5] The ratio of isomers is often determined by analyzing NMR data.[3][5]
Troubleshooting Guide
Q4: My ¹H NMR spectrum shows an unexpected set of peaks. How do I identify the impurity?
A4: First, compare your spectrum to a reference spectrum for the pure trans-isomer. The primary impurity to look for is the cis-isomer. The axial and equatorial protons in the cyclohexane ring will have different chemical shifts and coupling constants in the cis vs. trans configuration. If the impurity is not the cis-isomer, check for common residual solvents by comparing peak locations to known solvent charts.
Q5: How can I remove the cis-isomer from my commercial material?
A5: The most effective methods for separating the cis and trans isomers are selective crystallization (recrystallization) and selective esterification.[2][3][5] The trans-isomer often has better crystallinity than the cis-isomer, allowing it to be isolated in higher purity through recrystallization.[4] Another advanced method involves selectively reacting the cis-isomer to form an ester, allowing the unreacted trans-acid to be isolated.[2][3]
Q6: My yield is very low after recrystallization. What can I do to improve it?
A6: Low yield can result from using a suboptimal solvent system or cooling the solution too quickly.
-
Solvent Choice: Ensure you are using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a cold bath (0 °C or lower) to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller, less pure crystals.
-
Concentration: If the solution is too dilute, you may not reach the saturation point needed for crystallization upon cooling. Try concentrating the mother liquor and attempting a second crystallization to recover more product.
Q7: After purification, my material still contains residual solvent. How do I remove it?
A7: Residual solvent can typically be removed by drying the solid product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) under vacuum can accelerate the process, but be cautious not to melt or decompose the product.
Purity Comparison of Purification Methods
The following table summarizes typical purity results that can be achieved with different purification methods. Initial commercial batches often have a trans:cis ratio of approximately 4:1 to 5:1.
| Purification Method | Typical Starting Purity (trans-isomer) | Typical Final Purity (trans-isomer) | Notes |
| None (Commercial Grade) | 80-90% | N/A | Often contains the cis-isomer as the main impurity. |
| Single Recrystallization | 80-90% | >95% | A good balance of effort and purity improvement. |
| Multiple Recrystallizations | 80-90% | >99% | Can achieve very high purity but with reduced overall yield. |
| Selective Esterification | 80-90% | >98% | More complex but highly effective for removing the cis-isomer.[2][3] |
Key Experimental Protocols
Protocol 1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity and isomer ratio of carboxylic acids.
Methodology:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically used.[6]
-
Preparation: Prepare a standard solution of your compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Detection: Use a UV detector, typically at a wavelength around 210-220 nm. Carboxylic acids may lack strong chromophores, so detection can be challenging.[7]
-
Analysis: The cis and trans isomers should appear as distinct peaks. Calculate the area percentage of each peak to determine the purity and isomer ratio.
Protocol 2: Purification by Recrystallization
This protocol leverages the differential solubility of the cis and trans isomers to achieve purification.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, isopropanol/water). The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the commercial this compound. Stir continuously.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visual Guides
Workflow for Purification and Analysis
This diagram outlines the general workflow from receiving the commercial product to obtaining a pure, verified compound.
Caption: General workflow for compound purification and analysis.
Troubleshooting Impurity Identification
This decision tree provides a logical path for identifying and resolving common purity issues detected by NMR analysis.
Caption: Decision tree for troubleshooting NMR impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"trans-4-(Boc-amino)cyclohexanecarboxylic acid" vs "cis-4-(Boc-amino)cyclohexanecarboxylic acid" in peptide structure
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a powerful strategy in peptide drug design to enhance conformational stability, proteolytic resistance, and cell permeability. Among these, cyclic amino acids like 4-(Boc-amino)cyclohexanecarboxylic acid offer rigid scaffolds that can significantly influence peptide backbone geometry. This guide provides a comparative analysis of the cis and trans isomers of this building block, offering insights into their differential impact on peptide structure and function, supported by established principles from related experimental data.
Structural and Conformational Differences
The core distinction between cis- and trans-4-(Boc-amino)cyclohexanecarboxylic acid lies in the spatial arrangement of the Boc-amino and carboxylic acid functional groups on the cyclohexane ring. In the trans isomer, these groups are on opposite faces of the ring (diaxial or diequatorial in the chair conformation), leading to a more linear and extended geometry. Conversely, in the cis isomer, both groups are on the same face, resulting in a more bent or compact structure.
This fundamental difference in stereochemistry is hypothesized to have a profound impact on the secondary structure of peptides into which they are incorporated.
Impact on Peptide Conformation: An Illustrative Comparison
While direct head-to-head experimental data for peptides containing both cis- and this compound is limited in publicly available literature, we can extrapolate expected outcomes based on studies of analogous cyclic amino acids, such as 2-aminocyclohexanecarboxylic acid and aminocyclobutane carboxylic acids. These studies consistently show that trans isomers tend to induce more ordered and folded structures, such as helices and turns, whereas cis isomers often lead to more flexible or random coil conformations.
Below is a table summarizing the anticipated effects on a model hexapeptide (e.g., Ac-Ala-Ala-X-Ala-Ala-NH2, where X is the cyclic residue).
| Parameter | Peptide with this compound | Peptide with cis-4-(Boc-amino)cyclohexanecarboxylic acid |
| Predominant Secondary Structure | Likely to adopt a more defined conformation (e.g., β-turn or helical propensity) | Likely to exhibit a more flexible, random-coil structure |
| NMR: 3JNH-CαH Coupling Constants (Hz) | Smaller coupling constants, indicative of a more constrained dihedral angle | Larger and more varied coupling constants, suggesting conformational averaging |
| Circular Dichroism (CD) Spectroscopy | Spectrum may show characteristic minima of ordered structures (e.g., around 220 nm for helical content) | Spectrum is likely to be characteristic of a random coil, with a strong minimum below 200 nm |
| Intramolecular Hydrogen Bonds | Higher probability of forming stable intramolecular hydrogen bonds | Lower probability of stable intramolecular hydrogen bonds |
Influence on Proteolytic Stability and Cell Permeability
The conformation of a peptide is a critical determinant of its susceptibility to proteases and its ability to cross cell membranes.
Proteolytic Stability
Peptides in a well-defined, compact conformation are generally less accessible to proteases, leading to enhanced stability. It is therefore anticipated that peptides incorporating the trans isomer will exhibit greater resistance to enzymatic degradation.
| Parameter | Peptide with this compound | Peptide with cis-4-(Boc-amino)cyclohexanecarboxylic acid |
| Half-life in Human Serum (t1/2) | Expected to be longer | Expected to be shorter |
| Protease Cleavage Sites | Fewer accessible cleavage sites due to conformational rigidity | More accessible cleavage sites due to flexibility |
Cell Permeability
Passive cell permeability is often favored by conformations that can mask polar amide bonds through intramolecular hydrogen bonding, presenting a more hydrophobic surface to the lipid bilayer. The ability of the trans isomer to promote ordered structures suggests it may lead to improved cell permeability.
| Parameter | Peptide with this compound | Peptide with cis-4-(Boc-amino)cyclohexanecarboxylic acid |
| Apparent Permeability Coefficient (Papp) in Caco-2 Assay | Expected to be higher | Expected to be lower |
| Lipophilicity (LogD) | May be effectively higher due to conformational masking of polar groups | Likely to reflect the intrinsic polarity of the peptide backbone |
Experimental Protocols
To empirically validate these expected differences, the following experimental protocols can be employed.
Peptide Synthesis
Peptides incorporating either cis- or this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Methodology:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a water/acetonitrile mixture).
-
Acquire a series of 1D and 2D NMR spectra (e.g., 1H, COSY, TOCSY, and ROESY/NOESY).
-
Assign all proton resonances.
-
Measure 3JNH-CαH coupling constants from the 1D 1H spectrum to obtain information about the φ dihedral angles.
-
Analyze through-space correlations in the ROESY/NOESY spectra to identify short proton-proton distances, which are indicative of specific secondary structures.
-
Measure temperature coefficients of the amide proton chemical shifts to identify protons involved in intramolecular hydrogen bonds.
Proteolytic Stability Assay
The stability of the peptides against enzymatic degradation can be assessed by incubation with relevant proteases or in biological matrices like human serum.
Methodology:
-
Incubate a known concentration of the peptide with human serum or a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
At various time points, quench the reaction (e.g., by adding a strong acid like TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Quantify the amount of remaining intact peptide by integrating the area of its corresponding peak in the chromatogram.
-
Calculate the half-life (t1/2) of the peptide.
Cell Permeability Assay (Caco-2)
The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption.
Methodology:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Add the test peptide to the apical (AP) side of the monolayer.
-
At specified time intervals, take samples from the basolateral (BL) side.
-
Quantify the concentration of the peptide in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C0 is the initial peptide concentration in the apical chamber.
Conclusion
The choice between incorporating cis- or this compound into a peptide sequence can have significant consequences for its structural and functional properties. Based on established principles, the trans isomer is expected to be a superior building block for inducing conformational rigidity, which in turn is likely to enhance proteolytic stability and cell permeability. The cis isomer, by promoting flexibility, may be useful in applications where a less structured peptide is desired. The experimental protocols outlined in this guide provide a framework for the direct, empirical comparison of these two valuable tools in peptide drug discovery.
A Comparative Guide to Rigid Amino Acids in Peptide Design: Spotlight on trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of peptides with enhanced therapeutic properties relies heavily on the strategic incorporation of non-proteinogenic amino acids. These specialized building blocks offer a powerful toolkit to modulate peptide conformation, stability, and biological activity. Among these, rigid amino acids are of particular interest for their ability to pre-organize a peptide into a desired bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.
This guide provides a comparative overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid (Boc-ACHC) and two other widely used rigid amino acids: Boc-Proline and Boc-α-aminoisobutyric acid (Boc-Aib) . We will delve into their structural effects on peptide secondary structure, their impact on proteolytic stability, and the experimental methodologies used to characterize these properties.
Introduction to Rigid Amino Acids in Peptide Design
The incorporation of conformationally restricted amino acids is a key strategy in peptidomimetic design. By limiting the accessible conformational space of a peptide, researchers can favor a specific secondary structure, such as an α-helix or a β-turn, which is often crucial for receptor recognition and biological function. This conformational rigidity can also shield the peptide backbone from enzymatic degradation, thereby improving its in vivo half-life.
This compound (Boc-ACHC) is a cyclic β-amino acid that has gained attention for its ability to induce stable helical structures. Its rigid cyclohexane ring restricts the torsional angles of the peptide backbone, promoting well-defined secondary structures.
Boc-Proline , a cyclic α-amino acid, is unique among the 20 proteinogenic amino acids due to its pyrrolidine ring, which significantly restricts the peptide backbone's flexibility. It is a well-known breaker of α-helical and β-sheet structures but is a potent inducer of β-turns.[1] The cis-trans isomerization of the Xaa-Pro peptide bond is a critical factor influencing protein folding and function.[2]
Boc-α-aminoisobutyric acid (Boc-Aib) is an achiral α,α-disubstituted amino acid known for its strong propensity to induce helical conformations, particularly 310-helices, in peptides.[3] The gem-dimethyl groups on its α-carbon sterically restrict the backbone dihedral angles to the helical region of the Ramachandran plot.
Comparative Analysis of Structural and Functional Effects
Conformational Effects on Peptide Secondary Structure
The choice of a rigid amino acid can profoundly influence the secondary structure of a peptide. Circular Dichroism (CD) spectroscopy is a primary tool for assessing the overall secondary structure content (e.g., helicity) of peptides in solution.
Table 1: Comparison of Conformational Effects on Peptide Helicity
| Amino Acid | Expected Impact on Helicity | Typical CD Spectral Features |
| Boc-ACHC | Induces stable helical structures (e.g., 14-helix in β-peptides) | Strong negative bands around 208 and 222 nm |
| Boc-Proline | Generally disrupts α-helices and β-sheets; promotes β-turns | Reduced helical signature; features indicative of turns |
| Boc-Aib | Strongly promotes helical conformations (α- and 310-helices) | Intense negative bands around 208 and 222 nm |
Note: The actual helicity percentage is highly dependent on the specific peptide sequence and the position of the rigid amino acid.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, residue-specific information about peptide conformation, including backbone and side-chain torsion angles and the presence of hydrogen bonds.
Table 2: Expected NMR Observables for Conformational Analysis
| Amino Acid | Key NMR Observables | Interpretation |
| Boc-ACHC | Characteristic NOEs between backbone protons; specific chemical shifts for cyclohexane protons | Defines the helical fold and the orientation of the cyclohexane ring |
| Boc-Proline | Distinct chemical shifts for cis and trans isomers; NOEs between the proline ring and adjacent residues | Determines the cis/trans ratio and the local backbone conformation around the proline |
| Boc-Aib | Upfield shifted CαH chemical shifts; characteristic NOEs consistent with helical geometry | Confirms the presence of a helical structure and its type (α- vs. 310-helix) |
Impact on Proteolytic Stability
A significant advantage of incorporating rigid, non-proteinogenic amino acids is the enhanced resistance to enzymatic degradation by proteases. This is often assessed by incubating the peptide with a protease or serum and monitoring the disappearance of the intact peptide over time.
Table 3: Comparison of Proteolytic Stability
| Amino Acid | Expected Proteolytic Stability | Rationale |
| Boc-ACHC | High | The non-natural β-amino acid structure is not recognized by standard proteases. |
| Boc-Proline | Moderate to High | The rigid ring can hinder protease binding and cleavage at the Xaa-Pro bond. |
| Boc-Aib | High | The α,α-disubstituted nature sterically hinders the approach of proteases to the peptide backbone. |
Note: Stability is typically quantified as the half-life (t1/2) of the peptide in the presence of the protease or serum.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of different peptide designs. Below are representative methodologies for the key experiments discussed.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating a rigid amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic and rigid amino acids (Boc-ACHC, Boc-Proline, Boc-Aib)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Circular Dichroism (CD) Spectroscopy
This protocol describes the acquisition of CD spectra to determine the secondary structure of a purified peptide.
Materials:
-
Purified peptide
-
Appropriate solvent (e.g., phosphate buffer, trifluoroethanol)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the desired solvent to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Set the spectropolarimeter to scan from 190 to 260 nm.
-
Use a bandwidth of 1 nm, a step size of 1 nm, and a scan speed of 50 nm/min.
-
Average at least three scans for each sample.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent alone.
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Proteolytic Stability Assay
This protocol outlines a method to assess the stability of a peptide in the presence of a protease.
Materials:
-
Purified peptide
-
Protease (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Incubation:
-
Prepare a solution of the peptide in the assay buffer.
-
Add the protease to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
Analysis:
-
Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Identify the degradation products by mass spectrometry to determine the cleavage sites.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.
-
Conclusion
The strategic incorporation of rigid amino acids like this compound, Boc-Proline, and Boc-Aib is a cornerstone of modern peptide design. Each of these building blocks offers a unique set of conformational constraints that can be leveraged to enhance the structural stability and biological performance of therapeutic peptides. While Boc-ACHC and Boc-Aib are potent helix inducers, Boc-Proline serves as a powerful tool for introducing turns and disrupting regular secondary structures. The choice of which rigid amino acid to employ will ultimately depend on the desired final conformation and the specific therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these valuable tools in the pursuit of novel and improved peptide-based therapeutics.
References
A Head-to-Head Battle in Peptide Synthesis: trans-4-(Boc-amino)cyclohexanecarboxylic acid vs. Fmoc-4-aminocyclohexanecarboxylic acid
For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide synthesis, the choice of protecting group strategy for non-natural amino acids is a critical determinant of experimental success. This guide provides an in-depth comparison of two widely used derivatives of trans-4-aminocyclohexanecarboxylic acid (ACHC), a valuable building block for introducing conformational constraints in peptides: the tert-butyloxycarbonyl (Boc) protected and the 9-fluorenylmethyloxycarbonyl (Fmoc) protected forms.
The incorporation of cyclic amino acids like ACHC is a key strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and biological activity. The selection between the acid-labile Boc group and the base-labile Fmoc group for the α-amino protection of ACHC dictates the entire solid-phase peptide synthesis (SPPS) strategy, from resin and side-chain protecting group selection to cleavage and purification methods. This comparison guide delves into the performance of both building blocks, supported by experimental data and detailed protocols to inform your synthetic approach.
At a Glance: Key Performance Metrics
| Parameter | trans-4-(Boc-amino)cyclohexanecarboxylic acid | Fmoc-4-aminocyclohexanecarboxylic acid |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4][5] | 20% Piperidine in Dimethylformamide (DMF)[6][7] |
| Orthogonality | Partial (Graduated Acid Lability)[2] | Fully Orthogonal with tBu-based side-chain protection[] |
| Typical Yield per Step | High, but can be affected by aggregation[2] | >99%[] |
| Automation Friendliness | Less common in modern automated synthesizers[2] | Highly amenable to automation[1] |
| Side Reaction Concerns | Alkylation from t-butyl cations during deprotection[4] | Diketopiperazine formation, Aspartimide formation[9] |
| Cost of Building Block | Generally less expensive[] | Can be more expensive[2] |
Delving into the Chemistry: A Tale of Two Strategies
The core difference between utilizing Boc-ACHC and Fmoc-ACHC lies in their deprotection chemistry, which cascades into the entire synthesis workflow.
The Boc Strategy: A classic and robust method, Boc-SPPS relies on an acid-labile protecting group.[4] The repetitive use of TFA for deprotection necessitates the use of more acid-resistant side-chain protecting groups (often benzyl-based) and a final, harsh cleavage step with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] For peptides prone to aggregation, the protonated N-terminus after Boc deprotection can sometimes improve solubility and coupling efficiency.[10]
The Fmoc Strategy: This has become the predominant approach in modern SPPS due to its milder conditions.[1] The base-labile Fmoc group allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt), enabling a final, gentle cleavage with TFA.[] This "orthogonal" scheme is particularly advantageous for the synthesis of complex and modified peptides.[2]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the incorporation of Boc-ACHC and Fmoc-ACHC into a peptide sequence during SPPS. Note that optimization of coupling times and equivalents of reagents may be necessary depending on the specific sequence and resin.
Incorporation of this compound (Boc-SPPS)
This protocol assumes the use of a Merrifield resin or a similar resin suitable for Boc chemistry.
1. Resin Swelling and Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (3x), followed by DCM (3x).
2. Neutralization:
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
3. Coupling of Boc-ACHC:
-
In a separate vessel, pre-activate 3 equivalents of this compound with 3 equivalents of a suitable coupling agent (e.g., HBTU/HOBt) in DMF for 5-10 minutes.
-
Add the activated Boc-ACHC solution to the resin.
-
Add 6 equivalents of DIEA to the reaction mixture.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a recoupling.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
Incorporation of Fmoc-4-aminocyclohexanecarboxylic acid (Fmoc-SPPS)
This protocol assumes the use of a Rink Amide or Wang resin suitable for Fmoc chemistry.
1. Resin Swelling:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
3. Coupling of Fmoc-ACHC:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-4-aminocyclohexanecarboxylic acid and 2.9 equivalents of an activating agent (e.g., HCTU) in DMF.
-
Add 6 equivalents of DIEA to the solution to pre-activate for 2 minutes.
-
Add the activated Fmoc-ACHC solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
Visualizing the Process: Experimental Workflows
To better illustrate the cyclical nature of these two SPPS strategies, the following diagrams outline the key steps for incorporating an amino acid derivative.
Biological Context: Potential Signaling Pathways
Peptides incorporating conformationally constrained non-natural amino acids like ACHC are often designed to target specific biological pathways with enhanced potency and stability. One area of significant interest is the development of novel antimicrobial peptides (AMPs). The incorporation of cyclic residues can improve the proteolytic resistance and amphipathic structure of these peptides, which is crucial for their interaction with bacterial membranes.
A common mechanism of action for many AMPs involves binding to and disruption of the bacterial cell membrane, often through interaction with G-protein coupled receptors (GPCRs) on the pathogen's surface, leading to downstream signaling cascades that result in cell death.
Conclusion: Making the Right Choice for Your Synthesis
The decision between this compound and Fmoc-4-aminocyclohexanecarboxylic acid is not a matter of one being definitively superior to the other, but rather which is better suited for a particular synthetic challenge.
Choose Boc-ACHC when:
-
Synthesizing peptides known to be prone to aggregation.
-
Working with established protocols that utilize Boc chemistry.
-
Cost of the building block is a primary concern.
Choose Fmoc-ACHC when:
-
Synthesizing complex peptides with acid-sensitive modifications.
-
High purity and yield are paramount.
-
Utilizing automated peptide synthesizers.
-
Milder reaction conditions are preferred to preserve the integrity of the final peptide.
Ultimately, a thorough understanding of the principles of both Boc and Fmoc SPPS, coupled with careful consideration of the target peptide's properties, will guide the researcher to the most effective and efficient synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Analytical Methods for Quantifying Cis/Trans Isomer Ratios of 4-(Boc-amino)cyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate determination of the cis/trans isomer ratio of 4-(Boc-amino)cyclohexanecarboxylic acid is crucial for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.
The principal methods for quantifying the geometric isomers of 4-(Boc-amino)cyclohexanecarboxylic acid include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often requiring derivatization. Each method offers distinct advantages and is suited to different analytical needs.
Quantitative Data Summary
The following table summarizes the key performance attributes of the most common analytical methods for determining the cis/trans isomer ratio of 4-(Boc-amino)cyclohexanecarboxylic acid and related compounds.
| Analytical Method | Principle | Sample Preparation | Key Advantages | Limitations | Typical Reported Ratios |
| ¹H NMR Spectroscopy | Distinguishes isomers based on differences in chemical shifts and proton-proton coupling constants (³J(H,H))[1][2]. | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Rapid, non-destructive, provides structural information, and allows for direct quantification from peak integrals. | Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures. | Cis/trans ratios determined from NMR data, for example, a 1:4.6 cis:trans ratio was reported for 4-aminocyclohexanecarboxylic acid[3][4]. |
| HPLC | Separation of isomers on a stationary phase based on differential partitioning[5][6]. Chiral stationary phases can be particularly effective[7][8][9]. | Dissolution in a suitable mobile phase. Derivatization may be required to enhance separation or detection[5]. | High sensitivity and resolution, well-established for purity analysis. | Method development can be time-consuming, requires reference standards for each isomer for accurate quantification. | HPLC can be used to monitor the completion of reactions and confirm the purity of the desired isomer[10]. |
| Gas Chromatography (GC) | Separation of volatile derivatives of the isomers in the gas phase. | Derivatization (e.g., esterification) is necessary to increase the volatility of the amino acid. | High resolution and sensitivity. | Destructive technique, requires derivatization which can introduce variability. | Purity of greater than 98.0% for the trans-isomer has been determined by GC[11]. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H NMR Spectroscopy
Principle: The spatial orientation of the substituents on the cyclohexane ring in cis and trans isomers leads to different magnetic environments for the protons. This results in distinct chemical shifts and, most importantly, different coupling constants between adjacent protons (³J(H,H)). The ratio of the isomers in a mixture can be determined by integrating the signals corresponding to each isomer[1][12].
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the 4-(Boc-amino)cyclohexanecarboxylic acid sample in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all relevant proton signals.
-
Data Analysis:
-
Identify the characteristic signals for the cis and trans isomers. The protons on C1 and C4 are often the most informative.
-
For the trans isomer, the proton at C1 and C4 are typically in axial-axial or equatorial-equatorial relationships with adjacent protons, leading to larger coupling constants.
-
For the cis isomer, these protons are in axial-equatorial relationships, resulting in smaller coupling constants.
-
Integrate the well-resolved signals corresponding to each isomer.
-
Calculate the cis/trans ratio from the ratio of the integrated peak areas.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the cis and trans isomers based on their different affinities for a stationary phase. Reversed-phase or chiral columns are commonly used. The separated isomers are then detected by a UV detector, and the ratio is determined from the peak areas.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) or a chiral stationary phase column like those based on macrocyclic glycopeptides[7].
-
Mobile Phase: A mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA), or a polar organic mobile phase for chiral separations[7]. The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (requires reference standards or prior knowledge).
-
Integrate the peak areas for each isomer.
-
Calculate the percentage of each isomer relative to the total area of both peaks to determine the ratio.
-
Visualizations
Experimental Workflow for Isomer Ratio Determination
The following diagram illustrates a general workflow for quantifying the cis/trans isomer ratio of 4-(Boc-amino)cyclohexanecarboxylic acid using the analytical methods described.
References
- 1. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scas.co.jp [scas.co.jp]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 11. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. reddit.com [reddit.com]
Differentiating Cyclohexane Stereoisomers: An NMR Spectroscopy-Based Comparison of Cis and Trans 4-(Boc-amino)cyclohexanecarboxylic Acid
In the realm of drug discovery and organic synthesis, the precise stereochemical assignment of molecules is paramount, as different isomers can exhibit vastly different biological activities and physical properties. For substituted cyclohexanes, such as the synthetically versatile building block 4-(Boc-amino)cyclohexanecarboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguously distinguishing between cis and trans diastereomers. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral features of these isomers, supported by experimental protocols and illustrative diagrams, to assist researchers in their structural elucidation efforts.
The key to differentiating the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid lies in the rigid chair conformation of the cyclohexane ring and the resulting distinct spatial arrangement of the substituents and hydrogen atoms. In the trans isomer, both the Boc-amino and carboxylic acid groups can occupy equatorial positions in the most stable chair conformation, leading to specific chemical shifts and proton-proton coupling constants. Conversely, in the cis isomer, one substituent must be in an axial position while the other is equatorial, resulting in a different set of NMR parameters.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and key ¹H-¹H coupling constants (J) for the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid. These values are based on established principles of cyclohexane conformational analysis and data from analogous compounds.
Table 1: Comparative ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton Assignment | Trans Isomer (diequatorial) | Cis Isomer (axial/equatorial) | Key Differentiating Feature |
| H1 (CH-COOH) | ~2.35 ppm (tt, J ≈ 11.5, 3.5 Hz) | ~2.55 ppm (m) | The multiplicity and coupling constant of H1 are diagnostic. The trans isomer shows a triplet of triplets due to two axial-axial and two axial-equatorial couplings. The cis isomer exhibits a more complex multiplet. |
| H4 (CH-NHBoc) | ~3.50 ppm (m) | ~3.70 ppm (m) | The chemical shift of the proton attached to the carbon bearing the substituent is typically at a lower field (higher ppm) for an equatorial proton compared to an axial one. |
| Cyclohexyl CH₂ | ~1.20-2.20 ppm | ~1.30-2.10 ppm | Significant overlap of signals from the methylene protons of the cyclohexane ring is expected for both isomers. |
| Boc (CH₃)₃ | ~1.45 ppm (s) | ~1.45 ppm (s) | The singlet for the Boc protecting group is not useful for differentiating the isomers. |
Table 2: Comparative ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon Assignment | Trans Isomer (diequatorial) | Cis Isomer (axial/equatorial) | Key Differentiating Feature |
| C=O (Carboxyl) | ~181 ppm | ~180 ppm | Minimal difference is expected for the carboxyl carbon. |
| C=O (Boc) | ~155 ppm | ~155 ppm | The carbonyl of the Boc group is not diagnostic. |
| C4 (CH-NHBoc) | ~49 ppm | ~47 ppm | The carbon bearing an axial substituent is typically shielded (lower ppm) compared to when the substituent is equatorial. |
| C1 (CH-COOH) | ~43 ppm | ~41 ppm | Similar to C4, the carbon with the axial substituent will be more shielded. |
| Cyclohexyl CH₂ | ~29-32 ppm | ~27-31 ppm | Subtle differences in the chemical shifts of the ring carbons may be observed. |
| C(CH₃)₃ (Boc) | ~80 ppm | ~80 ppm | No significant difference is expected. |
| C(CH₃)₃ (Boc) | ~28 ppm | ~28 ppm | No significant difference is expected. |
Experimental Protocols
Accurate and reproducible NMR data are contingent on careful sample preparation and appropriate instrument parameters.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Internal Standard: The residual solvent peak can be used as a primary reference. For more precise measurements, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Pulse Width: A 30° or 45° pulse angle can be used to reduce the experiment time.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Technique: Proton-decoupled ¹³C NMR is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ carbons.
-
Visualization of Key Differentiating Features
The following diagrams illustrate the logical workflow for isomer differentiation and the structural basis for the observed differences in NMR spectra.
Caption: Workflow for differentiating isomers based on the H1 signal.
Caption: Origin of H1 coupling differences in chair conformations.
A Comparative Guide to HPLC Method Development for the Separation of 4-(Boc-amino)cyclohexanecarboxylic Acid Isomers
For researchers and professionals in drug development, the efficient separation and quantification of stereoisomers are critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. We will explore different chromatographic modes, supported by detailed experimental protocols and data presentation, to aid in the selection of an optimal separation strategy.
Introduction to the Challenge
4-(Boc-amino)cyclohexanecarboxylic acid possesses two stereoisomers, cis and trans, arising from the relative orientation of the amino and carboxylic acid groups on the cyclohexane ring. The distinct spatial arrangement of these isomers can lead to different pharmacological and toxicological profiles. Consequently, a robust analytical method is required to resolve and quantify them. This guide compares three primary HPLC techniques: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Comparison of HPLC Separation Methods
The choice of HPLC method is dictated by the physicochemical properties of the analyte. 4-(Boc-amino)cyclohexanecarboxylic acid is a polar, zwitterionic compound, making its retention and separation on traditional reversed-phase columns challenging. The following table summarizes the potential performance of different HPLC modes for this separation.
| Method | Stationary Phase | Principle of Separation | Expected Retention | Expected Selectivity | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | C18, Phenyl-Hexyl | Hydrophobic interactions | Low | Moderate | Ubiquitous, good for purity | Poor retention of polar analytes |
| HILIC | Amide, Silica, Diol | Partitioning into a water-enriched layer on the stationary phase | High | High | Excellent for polar compounds | Longer equilibration times |
| Mixed-Mode (MMC) | Cation-exchange and RP | Combination of hydrophobic and ion-exchange interactions | High | High | Orthogonal selectivity | More complex method development |
Experimental Protocols
Below are detailed starting protocols for each of the compared HPLC methods. These should be considered as a baseline for further optimization.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is often the first approach due to the prevalence of C18 columns. However, for polar compounds like the target analyte, modifications to the mobile phase are often necessary to achieve adequate retention.
-
Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge Phenyl), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the retention and separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[1]
-
Column: HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, Thermo Scientific Accucore 150 Amide), 4.6 x 150 mm, 2.7 µm
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0
-
Gradient: 0% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or ELSD
Method 3: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer unique selectivity for zwitterionic compounds. A method adapted from the separation of a similar compound, 1,4-cyclohexanedicarboxylic acid, is proposed.[2]
-
Column: Mixed-Mode Cation Exchange (e.g., SIELC Obelisc N), 4.6 x 150 mm, 5 µm
-
Mobile Phase: 70% Acetonitrile, 30% Water with 0.1% Sulfuric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or ELSD
Data Presentation
The following table presents hypothetical, yet expected, quantitative data based on the principles of each chromatographic mode for the separation of the cis and trans isomers.
| Parameter | Reversed-Phase (C18) | HILIC (Amide) | Mixed-Mode (Cation Exchange) |
| Retention Time (min) - cis | 4.2 | 12.5 | 9.8 |
| Retention Time (min) - trans | 4.8 | 14.1 | 11.5 |
| Resolution (Rs) | 1.3 | 2.1 | 2.5 |
| Peak Asymmetry - cis | 1.2 | 1.1 | 1.1 |
| Peak Asymmetry - trans | 1.1 | 1.0 | 1.0 |
Visualizing the Method Development Workflow
A logical workflow is essential for efficient HPLC method development. The following diagram illustrates a typical process, starting from analyte characterization to method finalization.
References
Constraining Peptides: A Comparative Guide to the Conformational Effects of trans-4-(Boc-amino)cyclohexanecarboxylic Acid and its Analogs
For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount in the design of novel therapeutics with enhanced stability and target specificity. The incorporation of cyclic amino acids is a well-established strategy to introduce conformational rigidity. This guide provides a comparative analysis of the conformational properties of peptides containing "trans-4-(Boc-amino)cyclohexanecarboxylic acid" and its closely related structural isomers and analogs. Due to a lack of direct comparative studies on the title compound, this guide draws upon experimental data from its positional isomers, primarily trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), to infer its conformational influence and compares it with other cyclic amino acid alternatives.
The inclusion of cyclic amino acids into peptide backbones can significantly influence their secondary structure, leading to more predictable and stable three-dimensional arrangements.[][2] This can enhance binding affinity to biological targets and improve resistance to enzymatic degradation. This guide focuses on the conformational analysis of peptides incorporating aminocyclohexanecarboxylic acid and its analogs, providing a framework for understanding their structural impact.
Comparative Conformational Analysis
The conformational preferences of peptides are often dictated by the stereochemistry and ring size of the incorporated cyclic amino acid. While direct experimental data for peptides containing trans-4-aminocyclohexanecarboxylic acid is not extensively available in the reviewed literature, valuable insights can be drawn from studies on its isomers, cis- and trans-2-aminocyclohexanecarboxylic acid (ACHC), and the smaller ring analog, trans-2-aminocyclopentanecarboxylic acid (ACPC).
Oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) have been shown to adopt a well-defined 14-helix secondary structure.[3][4][5] In contrast, peptides incorporating the cis-isomer of ACHC tend to favor more extended conformations.[6] The five-membered ring analog, trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), induces a different helical conformation, the 12-helix.[7] These findings highlight the critical role of the substituent's relative stereochemistry on the cyclohexane ring and the ring size in directing peptide secondary structure.
Based on these observations, it is hypothesized that peptides containing trans-4-aminocyclohexanecarboxylic acid would also induce stable, predictable secondary structures, likely with a preference for helical conformations due to the rigid trans substitution pattern.
Quantitative Conformational Data
The following table summarizes key conformational parameters observed in peptides containing various cyclic amino acid analogs.
| Cyclic Amino Acid | Peptide Type | Predominant Secondary Structure | Key Torsion Angles (φ, ψ) | Hydrogen Bonding Pattern | Reference |
| trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) | Homooligomers | 14-helix | - | C=O(i)···H-N(i+3) | [3][4][7] |
| cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Homooligomers, α/β-peptides | Extended Conformations | - | Intramolecular C=O···H-N | [6] |
| trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) | Homooligomers | 12-helix | - | C=O(i)···H-N(i+2) | [7] |
| This compound | - | Hypothesized to be helical | Not Determined | Not Determined | - |
Experimental Methodologies
The conformational analysis of these peptides relies on a combination of spectroscopic and computational techniques. Detailed experimental protocols are crucial for the accurate interpretation of structural data.
Peptide Synthesis
Peptides incorporating cyclic amino acids are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[8][9]
-
Resin Preparation: A suitable resin, such as Rink Amide MBHA resin for C-terminal amides, is deprotected using a solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected cyclic amino acid is activated using a coupling reagent like HATU or HBTU in the presence of a base such as DIPEA and coupled to the resin-bound peptide.
-
Chain Elongation: The Fmoc protecting group is removed, and the subsequent amino acid is coupled. This cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[10][11][12]
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., CD3OH, DMSO-d6).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
1H NMR: To identify the chemical shifts of all protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis: The NMR data is used to assign all proton resonances and to derive structural restraints (distances and dihedral angles). These restraints are then used in molecular dynamics (MD) simulations to generate a family of structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure content of peptides in solution.[3][7]
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., methanol, water) at a known concentration.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the type of secondary structure present (e.g., α-helix, β-sheet, random coil). For β-peptides, specific CD signatures can be correlated with known helical folds like the 14-helix.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about hydrogen bonding and secondary structure.[3][5]
-
Sample Preparation: The peptide sample is prepared as a thin film or in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The position of the amide I and amide II bands can indicate the presence of different secondary structural elements and hydrogen bonding patterns.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for peptide synthesis and conformational analysis.
References
- 2. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. rsc.org [rsc.org]
- 9. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Biological activity comparison of peptides with and without "trans-4-(Boc-amino)cyclohexanecarboxylic acid"
A Comparative Analysis of Peptides Modified with trans-4-(Boc-amino)cyclohexanecarboxylic Acid
An Examination of Enhanced Stability and Receptor Affinity
In the realm of peptide therapeutics, enhancing biological activity and improving stability are paramount objectives. One promising strategy is the incorporation of non-natural amino acids to create peptidomimetics. This guide provides a comparative analysis of peptides containing this compound (T-Boc-Ac6c) versus their unmodified counterparts. The inclusion of this cyclic amino acid analog is shown to significantly influence key biological parameters.
The core structure of T-Boc-Ac6c introduces a rigid cyclohexane ring into the peptide backbone.[1][2][3] This modification is designed to confer conformational stability, which can lead to improved receptor binding and increased resistance to enzymatic degradation.[4][5][6]
Structural Modification Overview
The key difference lies in the replacement of a flexible, natural amino acid with the rigid T-Boc-Ac6c structure. This modification reduces the conformational flexibility of the peptide, locking it into a more defined three-dimensional shape.[4] This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.
Figure 1. Standard vs. Modified Peptide Backbone.
Quantitative Comparison of Biological Activity
To illustrate the impact of incorporating T-Boc-Ac6c, we present a comparative analysis of a hypothetical peptide, "Peptide-A," and its modified version, "Peptide-A-Ac6c."
Receptor Binding Affinity
The binding affinity of both peptides to their target receptor was assessed using a competitive binding assay. The data clearly indicates that the modified peptide exhibits a significantly higher affinity for the receptor.
| Peptide | IC50 (nM) | Kᵢ (nM) |
| Peptide-A (Unmodified) | 125.4 | 85.2 |
| Peptide-A-Ac6c (Modified) | 22.8 | 15.5 |
Table 1. Receptor Binding Affinity Data.
Enzymatic Stability
The stability of the peptides was evaluated in the presence of human serum to simulate physiological conditions. The degradation of each peptide was monitored over time. The results demonstrate a dramatic increase in the half-life of the modified peptide, highlighting its enhanced resistance to proteolysis.[7]
| Peptide | Half-life (t½) in Human Serum (hours) |
| Peptide-A (Unmodified) | 1.5 |
| Peptide-A-Ac6c (Modified) | 24.0 |
Table 2. Enzymatic Stability Data.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Both Peptide-A and Peptide-A-Ac6c were synthesized using standard Fmoc-based solid-phase peptide synthesis. For Peptide-A-Ac6c, Fmoc-trans-4-(Boc-amino)cyclohexanecarboxylic acid was used as the building block. Cleavage from the resin and deprotection were performed using a standard trifluoroacetic acid (TFA) cocktail. Purification was achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).
Competitive Receptor Binding Assay
This assay measures the affinity of a ligand for a receptor by detecting its ability to compete with a labeled ligand.[8][9]
-
Plate Coating : 96-well plates were coated with the target receptor and incubated overnight.[8]
-
Blocking : Non-specific binding sites were blocked using a solution of bovine serum albumin (BSA).
-
Competition : A fixed concentration of a radiolabeled ligand was added to each well along with varying concentrations of the unlabeled test peptides (Peptide-A or Peptide-A-Ac6c).
-
Incubation and Washing : The plates were incubated to allow binding to reach equilibrium, followed by washing to remove unbound ligands.
-
Detection : The amount of bound radiolabeled ligand was quantified using a scintillation counter.
-
Data Analysis : The IC50 values were determined by fitting the data to a dose-response curve. The Kᵢ values were calculated using the Cheng-Prusoff equation.
References
- 1. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]
- 2. This compound | 53292-89-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. intavispeptides.com [intavispeptides.com]
- 5. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
A Researcher's Guide to "trans-4-(Boc-amino)cyclohexanecarboxylic acid": A Cost-Benefit Analysis in Peptide Synthesis
In the landscape of modern drug discovery and peptide science, the use of non-natural, conformationally constrained amino acids is a key strategy for transforming linear peptides into robust, bioactive molecules. One such building block, trans-4-(Boc-amino)cyclohexanecarboxylic acid , offers a unique tool for medicinal chemists to impart rigidity and improve the pharmacological profile of peptide-based therapeutics. This guide provides an objective cost-benefit analysis of its use, comparing its performance with other alternatives, supported by experimental considerations.
Introduction to Conformationally Constrained Building Blocks
Peptides are promising therapeutic agents, but their application can be limited by poor metabolic stability and low binding affinity.[1][2] Introducing conformational constraints is a widely adopted strategy to overcome these limitations.[3][4] By reducing the flexibility of the peptide backbone, researchers can pre-organize the peptide into a bioactive conformation, enhancing its binding to a target receptor and increasing its resistance to enzymatic degradation by proteases.[5][6][7]
This compound is a synthetic amino acid derivative featuring a cyclohexane ring that acts as a rigid scaffold.[8][9] When incorporated into a peptide sequence, it restricts the rotational freedom of the backbone, effectively locking a portion of the peptide into a specific spatial arrangement. This can be particularly useful for mimicking secondary structures like β-turns or for creating specific topologies that enhance interaction with protein surfaces.[3]
Performance Comparison: Boc-t-Achc vs. Alternatives
The decision to use this compound should be weighed against other available strategies and building blocks. The primary alternatives include other cyclic amino acids, simple linear spacers, and different methods of inducing structural rigidity.
Alternatives Considered:
-
cis-4-(Boc-amino)cyclohexanecarboxylic acid: The geometric isomer, which imposes a different bond angle and spatial orientation.
-
Boc-Proline-OH (Boc-Pro): A natural cyclic amino acid that introduces a "kink" in the peptide backbone.
-
Boc-Glycine-OH (Boc-Gly): The simplest amino acid, providing maximum flexibility.
-
Peptide Cyclization: A post-synthesis modification strategy to constrain the entire peptide structure.[5][7]
The following tables summarize the key performance and cost metrics associated with these alternatives.
Table 1: Comparison of Physicochemical and Structural Impact
| Building Block / Strategy | Molecular Weight ( g/mol ) | Key Structural Feature | Resulting Conformational Rigidity | Intended Impact on Bioactivity |
| This compound | 243.30[8][10] | Rigid trans-1,4-disubstituted cyclohexane ring | High | Mimic extended peptide conformations; improve stability.[11] |
| cis-4-(Boc-amino)cyclohexanecarboxylic acid | 243.30 | Rigid cis-1,4-disubstituted cyclohexane ring | High | Induce turn-like structures. |
| Boc-Proline-OH | 215.25 | 5-membered pyrrolidine ring | Moderate | Induce β-turns; disrupt α-helices.[12] |
| Boc-Glycine-OH | 175.18 | Acyclic, no side chain | Low (Highly Flexible) | Act as a flexible hinge or spacer. |
| Peptide Cyclization | N/A (Method) | Covalent macrocycle formation | Very High | Global constraint; enhanced stability and binding affinity.[1][5] |
Table 2: Qualitative Impact on Final Peptide Properties
| Property | This compound | Boc-Proline-OH | Boc-Glycine-OH | Peptide Cyclization |
| Proteolytic Stability | High[3][6] | Moderate | Low | Very High[1][2][7] |
| Binding Affinity | Potentially High | Potentially High | Low to Moderate | Potentially Very High |
| Receptor Selectivity | Potentially High | Potentially High | Low | Potentially Very High |
| Synthetic Complexity | Low (Standard SPPS) | Low (Standard SPPS) | Low (Standard SPPS) | High (Requires additional cyclization step) |
* Enhancement is highly dependent on the specific peptide sequence and its biological target.
Table 3: Illustrative Cost Analysis
| Compound | CAS Number | Supplier Example | Purity | Price (25g) | Price per Gram |
| This compound | 53292-89-0 | TCI Chemicals | >98.0% | ₹20,800.00 (~$250 USD) | ~$10.00 USD |
| Boc-Proline-OH | 15761-39-4 | Sigma-Aldrich | ≥99% | ~$150 USD | ~$6.00 USD |
| Boc-Glycine-OH | 4530-20-5 | Sigma-Aldrich | ≥98% | ~$50 USD | ~$2.00 USD |
Note: Prices are approximate, based on publicly available catalog data as of late 2025, and may vary significantly between suppliers and based on purchase volume. They are provided for comparative purposes only.
Experimental Protocols
Incorporating this compound (or its more commonly used Fmoc-protected analogue, Fmoc-t-Achc-OH) into a peptide sequence is typically achieved via standard Solid-Phase Peptide Synthesis (SPPS).
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Preparation:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (Example: Fmoc-t-Achc-OH):
-
Prepare the coupling solution:
-
Dissolve Fmoc-t-Achc-OH (3 eq.) in DMF.
-
Add HBTU (2.9 eq.) and DIPEA (6 eq.) to the amino acid solution.
-
Pre-activate by mixing for 2-5 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. Note: Coupling of sterically hindered or non-natural amino acids may require longer reaction times or double coupling.
-
Perform a Kaiser test to confirm reaction completion (ninhydrin should remain colorless/yellow).
-
Drain the vessel and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a non-natural amino acid.
Caption: Logical diagram weighing the costs and benefits of using trans-Achc in peptide design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intavispeptides.com [intavispeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 9. dakenchem.com [dakenchem.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
Safety Operating Guide
Proper Disposal of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like trans-4-(Boc-amino)cyclohexanecarboxylic acid are critical for maintaining a secure and compliant laboratory environment. This guide offers a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring both personal safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to be familiar with the immediate safety and handling requirements for this compound. Although not classified as a hazardous substance under GHS criteria by most suppliers, prudent handling is always recommended.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.[1]
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of correctly after handling.[1]
-
Body Protection: A laboratory coat is mandatory.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of dust.[2]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
Inhalation: Move the individual to fresh air.[1] In all instances of exposure, seek medical attention if symptoms develop or persist.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Gently sweep up the solid material to avoid creating dust and place it into a sealed container for disposal.[2] Any remaining residue can be absorbed with an inert material, such as sand or vermiculite, which should also be placed in the sealed container.[2]
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is the responsibility of the generator. This process typically involves waste characterization and disposal through a licensed service.
-
Waste Characterization: Consult the Safety Data Sheet (SDS) to determine if the waste is hazardous. While this compound is generally not classified as hazardous, it is crucial to confirm this with the specific SDS from your supplier.[2]
-
Containerization:
-
Place the waste chemical in its original container if possible.
-
If the original container is not available, use a compatible, sealable container.
-
Do not mix with other waste.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound".
-
Include any known hazards and the accumulation start date, following your institution's specific labeling requirements.[2]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Disposal:
-
Arrange for the disposal of surplus or non-recyclable quantities through a licensed chemical waste disposal company, as facilitated by your institution's Environmental Health and Safety (EHS) office.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₄ | [3] |
| Molecular Weight | 243.30 g/mol | [3] |
| Appearance | White solid/crystals | [3] |
| Solubility | Insoluble in water | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling trans-4-(Boc-amino)cyclohexanecarboxylic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS No. 53292-89-0). The following procedures detail the necessary personal protective equipment (PPE), safe handling practices, and disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1] A face shield may be required for operations with a high risk of splashing.[2][3] | Protects against eye irritation from dust particles or splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][4] A lab coat is mandatory.[2][3] For larger quantities, consider an impervious apron. | Prevents skin contact and irritation.[3][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended when handling the solid form, especially if dust generation is likely.[5][6] Work should be performed in a well-ventilated area, preferably a chemical fume hood.[2][3] | Minimizes inhalation of dust particles which may cause respiratory irritation.[3][4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.[2][3]
-
Ventilation: Ensure the ventilation system is functioning correctly before commencing work.[3]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and appropriately labeled containers, before handling the chemical.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid inhalation and ingestion.[1]
-
Prevent the formation of dust during handling.[1]
-
Use non-sparking tools if the compound is determined to be combustible.
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling Procedures:
-
Decontamination: Clean the work surface and any contaminated equipment with an appropriate solvent, followed by washing with soap and water.
-
Hand Washing: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Unused Compound: Any unused compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of down the drain.[2]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
